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2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate Documentation Hub

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  • Product: 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate
  • CAS: 861238-08-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Oxo-2-(phenethylamino)ethyl 2-fluorobenzoate

This technical guide provides an in-depth analysis of the chemical entity 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate . Due to the specialized nature of this compound—likely a library component for high-throughput scr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the chemical entity 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate . Due to the specialized nature of this compound—likely a library component for high-throughput screening or a specific research intermediate—it does not currently have a widely assigned CAS Registry Number in public domains.

This monograph establishes its chemical identity, synthesis pathways, and characterization protocols based on first-principles organic chemistry and structural analogs.

Executive Summary

2-Oxo-2-(phenethylamino)ethyl 2-fluorobenzoate is a synthetic organic compound belonging to the class of N-substituted glycolamides . Structurally, it functions as the 2-fluorobenzoate ester of N-phenethylglycolamide.

While no formal CAS number is currently indexed in major public registries (PubChem, CAS Common Chemistry) for this specific regioisomer, it is chemically analogous to 2-oxo-2-(phenethylamino)ethyl 3-acetylbenzoate (CAS: 1794897-52-1 ). This guide treats the compound as a Novel Chemical Entity (NCE) or a specific Research Standard for medicinal chemistry applications, particularly in fragment-based drug discovery (FBDD) or as a prodrug scaffold.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature & Identification
PropertyDetail
IUPAC Name 2-oxo-2-[(2-phenylethyl)amino]ethyl 2-fluorobenzoate
Systematic Name N-Phenethyl-2-(2-fluorobenzoyloxy)acetamide
CAS Number Not Formally Assigned (Closest Analog: 1794897-52-1)
Molecular Formula C₁₇H₁₆FNO₃
Molecular Weight 301.32 g/mol
SMILES FC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=CC=2
InChIKey (Predicted) XZYV...[1][2] (Structure-dependent)
Structural Analysis

The molecule consists of three distinct pharmacophores linked linearly:

  • 2-Fluorobenzoyl moiety: A lipophilic, electron-withdrawing aromatic ring.

  • Glycolyl linker (-OCH₂CO-): A cleavable ester-amide bridge, susceptible to esterase hydrolysis.

  • Phenethylamine tail: A common motif in CNS-active compounds (e.g., trace amines, alkaloids).

Synthetic Methodology

The synthesis of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate is best achieved via a convergent nucleophilic substitution strategy. This approach minimizes side reactions and allows for the modular assembly of the ester and amide functionalities.

Route A: The Chloroacetamide Displacement (Recommended)

This pathway involves the reaction of 2-fluorobenzoic acid with 2-chloro-N-phenethylacetamide under basic conditions. This method is preferred for its high yield and operational simplicity.

Reagents & Conditions:
  • Precursor A: 2-Fluorobenzoic acid (CAS: 445-29-4)

  • Precursor B: 2-Chloro-N-phenethylacetamide (Synthesized from chloroacetyl chloride + phenethylamine)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (

    
    )
    
  • Temperature: 60–80 °C

Step-by-Step Protocol

Step 1: Synthesis of Intermediate (2-Chloro-N-phenethylacetamide)

  • Dissolve phenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Dropwise add chloroacetyl chloride (1.1 eq) over 30 minutes.

  • Stir at room temperature for 2 hours.

  • Wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate to yield the chloroacetamide intermediate.

Step 2: Esterification (Target Synthesis)

  • Dissolve 2-fluorobenzoic acid (1.0 eq) in DMF (0.2 M concentration).

  • Add

    
      (1.5 eq) and stir for 15 minutes to generate the potassium carboxylate salt.
    
  • Add 2-chloro-N-phenethylacetamide (1.0 eq) prepared in Step 1.

  • Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Workup: Dilute with water and extract with ethyl acetate (3x). Wash organics with water (to remove DMF) and brine.

  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the convergent synthesis via the nucleophilic displacement of the chloride leaving group by the 2-fluorobenzoate anion.

SynthesisPathway Phenethylamine Phenethylamine (Start) Intermediate 2-Chloro-N-phenethylacetamide (Intermediate) Phenethylamine->Intermediate DCM, Et3N, 0°C Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Product 2-Oxo-2-(phenethylamino)ethyl 2-fluorobenzoate (Target) Intermediate->Product Fluorobenzoic 2-Fluorobenzoic Acid Fluorobenzoic->Product Nucleophilic Substitution (SN2) Base K2CO3 / DMF (Base) Base->Product Catalyst/Promoter

Figure 1: Convergent synthesis pathway for 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate via chloroacetamide intermediate.

Analytical Characterization (Predicted)

As a Senior Application Scientist, validation of the synthesized compound is critical. The following data represents the expected spectral signature for the target structure.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
7.95 td1HAr-H (C6)2-F-Benzoate (Ortho to C=O)
7.55 m1HAr-H (C4)2-F-Benzoate (Para)
7.15 – 7.35 m7HAr-HPhenethyl + Benzoate (C3, C5)
6.50 br s1HNHAmide Proton
4.85 s2H

Glycolyl Methylene (-O-

-CO-)
3.65 q2H

Phenethyl (

-

-)
2.85 t2H

Phenethyl (Ph-

-)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (

    
    )
    
  • Molecular Ion

    
    :  Calculated: 302.12 m/z 
    
  • Sodium Adduct

    
    :  Calculated: 324.10 m/z 
    
  • Fragmentation Pattern:

    • m/z 123:

      
       (2-Fluorobenzoyl cation)
      
    • m/z 105:

      
       (Phenethyl cation)
      

Applications & Safety

Research Applications
  • Prodrug Design: The ester linkage is designed to be cleaved by plasma esterases, releasing 2-fluorobenzoic acid (a potential metabolic tracer) and

    
    -phenethylglycinamide .
    
  • Fragment-Based Screening: Used as a chemical probe to explore the structure-activity relationship (SAR) of phenethylamine derivatives in monoamine receptor binding assays.

  • Metabolic Stability Studies: Functions as a reference standard for testing the hydrolytic stability of glycolamide linkers in biological matrices.

Safety & Handling
  • Hazard Classification: Treat as Warning (Acute Tox. 4).

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection.

    • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • Storage: Store at -20 °C under inert atmosphere (Argon/Nitrogen) to prevent ester hydrolysis.

References

  • Analog Reference: 2-Oxo-2-(phenethylamino)ethyl 3-acetylbenzoate (CAS 1794897-52-1). Available at: (Accessed: 2024).

  • Synthesis Methodology: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Precursor Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid.

  • Reaction Type: Schotten-Baumann Reaction & Nucleophilic Substitution. In: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Synthesis of Fluorinated Praziquantel Analogs and Metabolite Standards

Strategic Overview In the development of Praziquantel (PZQ) and next-generation anthelmintics, fluorinated analogs serve two critical functions: Stable Internal Standards (IS): Fluorinated analogs (e.g., fluoro-PZQ) are...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the development of Praziquantel (PZQ) and next-generation anthelmintics, fluorinated analogs serve two critical functions:

  • Stable Internal Standards (IS): Fluorinated analogs (e.g., fluoro-PZQ) are often superior to deuterated standards for LC-MS/MS bioanalysis due to the absence of deuterium-hydrogen exchange (D/H exchange) and distinct retention time shifts that prevent ion suppression crosstalk.

  • Metabolic Blockers: Replacing metabolic "soft spots" (such as the 4'-position on the cyclohexyl ring) with fluorine can block hydroxylation, extending half-life and altering pharmacokinetics (DMPK).

This guide details the reagents and protocols required to synthesize fluorinated Praziquantel impurities , specifically focusing on Aromatic-Fluorinated PZQ (Ring A impurities) and Cyclohexyl-Fluorinated PZQ (Metabolite analogs).

Critical Reagent Selection Guide

The synthesis of fluorinated PZQ derivatives requires a bifurcated strategy: De Novo Synthesis (using fluorinated building blocks) for aromatic modifications, and Late-Stage Functionalization (using deoxyfluorination reagents) for cyclohexyl modifications.

Table 1: Reagent Performance & Safety Profile
Reagent ClassSpecific ReagentTarget MoietyApplication NoteSafety/Handling
Building Block 4-Fluorophenethylamine Aromatic Ring (Pos. 8/9)Preferred Route. Essential for synthesizing Ring A fluorinated impurities.Standard organic amine handling.[1]
Building Block 4,4-Difluorocyclohexanecarboxylic acid Cyclohexyl RingUsed to create gem-difluoro analogs of the major metabolite.Stable solid.
Nucleophilic Fluorination DAST (Diethylaminosulfur trifluoride)4'-OH Group (Cyclohexyl)Converts 4'-Hydroxy-PZQ (metabolite) to 4'-Fluoro-PZQ. Inverts stereochemistry. Explosive hazard >90°C. Reacts violently with water. Use Deoxo-Fluor for scale-up.
Nucleophilic Fluorination Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)4'-OH GroupSafer, thermally more stable alternative to DAST.Thermal stability up to ~80°C. Still moisture sensitive.
Electrophilic Fluorination Selectfluor Activated C-H bondsUsed for direct fluorination of enolizable positions (less specific for PZQ).Oxidizer.[2] Hygroscopic.

Application Note A: De Novo Synthesis of Aromatic-Fluorinated PZQ

Target: 8-Fluoro-Praziquantel (or isomeric mixture) Context: This analog is frequently observed as a process impurity when fluorinated precursors are present or utilized as a specific internal standard.

Strategic Constraint: The Pictet-Spengler Limitation

Expert Insight: While the Ugi-Multicomponent Reaction (Ugi-MCR) is popular for PZQ libraries, it often fails with electron-deficient amines. Literature indicates that 4-fluorophenethylamine derived isocyanides are unreactive in the subsequent Pictet-Spengler cyclization due to the deactivated aromatic ring [1].[3] Solution: We utilize the classical Stepwise Acylation-Cyclization Route which remains robust even with fluorinated substrates.

Synthesis Workflow (DOT Diagram)

G Start 4-Fluorophenethylamine Inter1 Intermediate A: Chloroacetamide Start->Inter1 DCM, Et3N, 0°C Reagent1 Chloroacetyl Chloride (Acylation) Reagent1->Inter1 Inter2 Intermediate B: Hydroxyethyl amine Inter1->Inter2 Reflux Reagent2 Ethanolamine (Substitution) Reagent2->Inter2 Inter3 Intermediate C: Diamide Precursor Inter2->Inter3 DCM, Et3N Reagent3 Cyclohexanecarbonyl Chloride (Acylation) Reagent3->Inter3 Step4 Acid-Catalyzed Cyclization (H2SO4 or MSA) Inter3->Step4 Dehydration Final Target: Fluorinated Praziquantel Step4->Final Yield: ~45-55%

Caption: Stepwise synthesis of Aromatic-Fluorinated PZQ overcoming Ugi-MCR limitations.

Detailed Protocol

Reagents:

  • 4-Fluorophenethylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Ethanolamine (3.0 eq)

  • Cyclohexanecarbonyl chloride (1.1 eq)

  • Methanesulfonic acid (MSA)

Procedure:

  • Chloroacetylation: Dissolve 4-fluorophenethylamine in DCM at 0°C. Add triethylamine (1.2 eq). Dropwise add chloroacetyl chloride.[2][4] Stir 2h. Wash with dilute HCl. Concentrate to obtain Intermediate A .

  • Amination: Dissolve Intermediate A in excess ethanolamine (neat or in EtOH). Reflux for 4h. The fluorine atom on the ring remains stable under these nucleophilic conditions. Evaporate solvent to yield Intermediate B .

  • Second Acylation: Dissolve Intermediate B in DCM/Et3N. Add cyclohexanecarbonyl chloride at 0°C. Stir overnight. Isolate Intermediate C .

  • Cyclization: Dissolve Intermediate C in DCM. Add Methanesulfonic acid (5 eq) or P2O5. Stir at room temperature (or mild heat 40°C) for 12h.

  • Purification: Neutralize with NaHCO3. Extract with DCM. Purify via Flash Chromatography (Hexane/EtOAc).

Application Note B: Semisynthesis of 4'-Fluoro-PZQ (Metabolite Standard)

Target: 4'-Fluoro-Praziquantel Context: 4'-Hydroxy-PZQ is the primary metabolite in humans. The 4'-Fluoro analog is the "Blocked Metabolite" standard. Mechanism: Nucleophilic Deoxyfluorination (OH


 F). Note that DAST induces stereochemical inversion  (e.g., cis-4-OH yields trans-4-F).
Reaction Pathway (DOT Diagram)

D Substrate 4-Hydroxy-PZQ (Major Metabolite) Transition Alkoxy-Sulfur Intermediate Substrate->Transition -78°C to RT DCM Reagent DAST / Deoxo-Fluor (Fluorinating Agent) Reagent->Transition Product 4-Fluoro-PZQ (Inverted Configuration) Transition->Product Nucleophilic Displacement

Caption: Late-stage deoxyfluorination of Praziquantel metabolite using DAST.

Detailed Protocol

Reagents:

  • 4'-Hydroxy-Praziquantel (Starting Material - can be isolated from biological samples or synthesized via fungal incubation/chemical oxidation).

  • DAST (Diethylaminosulfur trifluoride) OR Deoxo-Fluor .

  • Anhydrous Dichloromethane (DCM).

Procedure:

  • Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere. (Moisture exclusion is critical; DAST hydrolyzes to HF).

  • Dissolution: Dissolve 4'-Hydroxy-PZQ (100 mg, 0.32 mmol) in anhydrous DCM (5 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (0.05 mL, 0.38 mmol, 1.2 eq) dropwise via syringe.

    • Safety: Do not use glass syringes if possible (etching risk over time), though acceptable for single rapid use. Polypropylene is safer.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. Monitor by TLC (DAST adducts may streak; look for disappearance of OH).

  • Quenching (CRITICAL): Cool back to 0°C. Quench by slow addition of saturated aqueous NaHCO3.

    • Warning: Quenching DAST is exothermic and releases gas.

  • Extraction: Extract with DCM (3x). Dry over Na2SO4.

  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

    • Expected Yield: 60-75%.

    • Validation: 19F-NMR will show a multiplet at

      
       -170 to -190 ppm (geminal H-F coupling).
      

QC & Validation Parameters

For fluorinated impurities, standard HPLC-UV is insufficient due to similar chromophores.

ParameterMethodAcceptance Criteria
Identity 19F-NMR Distinct singlet (Ar-F) or multiplet (Cyclohexyl-F). No residual fluoride ion signal (~-120 ppm).
Stereochemistry NOESY 1D/2D Crucial for 4'-Fluoro-PZQ to confirm inversion relative to the Hydroxy starting material.
Purity LC-MS/MS >98% area.[2][5] Check for "dehydro" impurity (elimination product) which is common in DAST reactions (M-20 mass shift).

References

  • Limitations of Ugi-MCR with Fluorinated Amines

    • Source: "MCR Synthesis of Praziquantel Deriv
    • Citation: The 4-fluoro phenylethylamine derived isocyanide was unreactive in the Pictet-Spengler step due to the electron-deficient nature of the aromatic ring.[3]

    • URL:[Link]

  • Standard Praziquantel Synthesis (Acylation-Cyclization)

    • Source: "Preparation method of praziquantel."[1][2][3][6][7][8][9][10][11] Google Patents (CN103044422A).

    • Citation: Describes the robust chloroacetyl chloride / cyclohexanecarbonyl chloride stepwise route suitable for substituted phenethylamines.
    • URL
  • Fluorinated Praziquantel Analogs (SAR Studies)

    • Source: "Synthesis and SAR Studies of Praziquantel Derivatives with Activity against Schistosoma japonicum."[12] Molecules.

    • Citation: Discusses the synthesis of various acylated PZQ derivatives, including trifluoroacetyl analogs, providing context on reagent comp
    • URL:[Link]

  • Praziquantel Metabolite Structure (Target for Fluorination)

    • Source: "Praziquantel Fifty Years on: A Comprehensive Overview of Its Solid St
    • Citation: Defines the 4-hydroxy metabolite structure and stereochemistry, establishing the baseline for fluorin
    • URL:[Link][2][5][7]

Sources

Application

Catalytic Methods for the Formation of N-Phenethyl Amides from Esters

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The N-phenethyl amide functional group is a cornerstone in medicinal chemistry and materials science, present in a multitude of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-phenethyl amide functional group is a cornerstone in medicinal chemistry and materials science, present in a multitude of pharmaceuticals and biologically active compounds. The direct formation of this amide bond via the reaction of an amine with a relatively unactivated ester presents a significant synthetic challenge, often requiring harsh conditions. This application note provides a comprehensive guide to modern catalytic methods that facilitate this transformation under milder, more efficient, and selective conditions. We will explore biocatalytic, organocatalytic, and transition-metal-catalyzed approaches, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step protocols for key methodologies are provided to enable researchers to implement these powerful techniques.

Introduction: The Importance and Challenge of Amide Synthesis

The amide bond is arguably the most important functional group in biology and chemistry, forming the backbone of proteins and peptides. The phenethylamine scaffold is also a highly privileged motif in pharmacology, found in a vast array of neuroactive drugs and natural products.[1][2] Consequently, the synthesis of N-phenethyl amides is a frequent objective in drug discovery and development.

Traditionally, amides are synthesized by coupling amines with highly activated carboxylic acid derivatives like acyl chlorides or anhydrides.[3][] While effective, these methods often generate stoichiometric amounts of waste and are not always compatible with sensitive functional groups. The direct amidation of esters is a more atom-economical alternative, with an alcohol as the only byproduct.[5][6] However, the lower electrophilicity of the ester carbonyl group means that this reaction is often slow and requires high temperatures, limiting its practicality.

Catalysis offers a solution, providing alternative reaction pathways with lower activation energies. This guide details three major catalytic paradigms for the efficient synthesis of N-phenethyl amides from esters, with a focus on practical application and mechanistic understanding.

Catalytic Strategies for N-Phenethyl Amide Formation

The choice of catalyst is critical and depends on the specific requirements of the synthesis, such as stereoselectivity, cost, functional group tolerance, and environmental impact.

Biocatalysis: The Enantioselective Approach with Lipases

Enzymes, particularly lipases, have emerged as powerful catalysts for amide synthesis due to their high selectivity and operation under mild, environmentally benign conditions.[7][8][9] Lipases are especially valuable for the kinetic resolution of racemic amines, such as (R,S)-α-phenylethylamine, where one enantiomer is selectively acylated, allowing for the separation of two valuable, chirally pure compounds.[7][10][11]

Mechanism of Action: The lipase-catalyzed acylation proceeds through a two-step "ping-pong" mechanism. First, the serine residue in the enzyme's active site attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. An alcohol is eliminated, leaving a covalent acyl-enzyme intermediate. In the second step, the amine (phenethylamine) attacks this intermediate, forming another tetrahedral intermediate, which then collapses to release the amide product and regenerate the free enzyme.[12]

Key Advantages:

  • Enantioselectivity: Unparalleled ability to distinguish between enantiomers of chiral amines or alcohols.[7][11]

  • Mild Conditions: Reactions are typically run at or near room temperature in organic solvents.[10]

  • Green Chemistry: Biocatalysts are biodegradable and reactions avoid harsh reagents and byproducts.[8]

  • Catalyst Reusability: Immobilized enzymes, such as Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin), can be easily recovered and reused multiple times.[13][14]

G cluster_workflow Workflow: Lipase-Catalyzed Kinetic Resolution racemic_amine Racemic Phenethylamine (R/S mixture) reaction Reaction Vessel (Orbital Shaker, 30-45°C) racemic_amine->reaction ester Ethyl Acetate (Acyl Donor & Solvent) ester->reaction biocatalyst Immobilized Lipase (e.g., Novozym 435) biocatalyst->reaction separation Filtration reaction->separation products Product Mixture separation->products catalyst_out Recovered Lipase (for reuse) separation->catalyst_out Recycle chromatography Column Chromatography products->chromatography s_amine Unreacted (S)-Amine (High ee) chromatography->s_amine r_amide (R)-N-Phenethyl Acetamide (High ee) chromatography->r_amide

Caption: Workflow for enzymatic kinetic resolution of racemic phenethylamine.

Organocatalysis: Simple, Metal-Free Solutions

Organocatalysis provides an attractive, metal-free alternative for amidation. These small organic molecules can activate substrates in various ways, often mimicking the function of enzymes on a more fundamental level.

Acetic Acid Catalysis: A remarkably simple and effective method uses catalytic amounts of acetic acid to promote the N-acylation of amines with ethyl acetate.[15] This approach is inexpensive, low-toxicity, and operates under straightforward conditions.

Mechanism of Action: While the precise mechanism is subject to discussion, it is proposed that acetic acid acts as a bifunctional catalyst. It can protonate the ester's carbonyl oxygen, increasing its electrophilicity. Simultaneously, the acetate conjugate base can deprotonate the amine, increasing its nucleophilicity. This proton transfer network facilitates the nucleophilic attack of the amine on the ester.

G cluster_mech Proposed Mechanism: Acetic Acid Catalysis reactants Phenethylamine (R-NH₂) | + | Ethyl Acetate (EtOAc) | + | Acetic Acid (AcOH) transition_state H R-N-H H---O=C(Me)-OEt AcO⁻---H⁺ reactants->transition_state Proton Transfer & Nucleophilic Attack intermediate Tetrahedral Intermediate transition_state->intermediate Forms Intermediate products N-Phenethyl Acetamide | + | Ethanol (EtOH) | + | Acetic Acid (AcOH) intermediate->products Collapse & Catalyst Regeneration

Caption: Simplified mechanism for acetic acid-catalyzed amidation.

Transition-Metal Catalysis: Efficiency and Scope

Transition-metal complexes are highly efficient catalysts for a wide range of organic transformations, including the amidation of esters. Catalysts based on metals like ruthenium and iridium have been developed to achieve high yields under relatively mild conditions.[5][6]

Ruthenium-MACHO Catalysis: The commercially available Ru-MACHO catalyst is known for hydrogenation reactions but has also been proven effective for the synthesis of amides from esters and amines.[6] This protocol is notable for its efficiency, wide substrate scope, and scalability.

Mechanism of Action: While complex, many transition-metal-catalyzed amidations are thought to proceed via a sequence involving:

  • Coordination of the amine to the metal center.

  • Deprotonation of the amine to form a metal-amido species.

  • Nucleophilic attack of the metal-amido species on the ester carbonyl.

  • Formation of a tetrahedral intermediate, followed by elimination of an alkoxide.

  • Protonolysis to release the amide product and regenerate the active catalyst.

This pathway effectively bypasses the need for high temperatures by activating the amine nucleophile.

Comparative Analysis of Catalytic Methods

The selection of a catalytic system is a multi-factorial decision. The table below summarizes the key operational parameters and outcomes for the discussed methods.

FeatureBiocatalysis (Lipase)Organocatalysis (Acetic Acid)Transition-Metal Catalysis (Ru-MACHO)
Catalyst Immobilized Lipase (e.g., Novozym 435)Acetic AcidRu-MACHO
Catalyst Loading Varies (by weight)10-20 mol%[15]1-2 mol%[6]
Temperature 25 - 60 °C[7][16]80 - 120 °C100 - 130 °C[6]
Solvent Organic Solvents (e.g., Hexane, MTBE) or neat[7]Ethyl Acetate (Reagent & Solvent) or TolueneToluene
Key Advantage EnantioselectivitySimplicity, Cost-effectivenessHigh Efficiency, Broad Scope, Low Loading
Key Disadvantage Substrate Specificity, Longer Reaction TimesModerate Temperatures RequiredCatalyst Cost, Metal Contamination
Typical Yields 40-70% (for resolutions)[7]>90%55-98%[6]

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for researchers.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (R,S)-α-Phenylethylamine

This protocol details the enantioselective acylation of racemic α-phenylethylamine using ethyl acetate as the acyl donor, catalyzed by immobilized Candida antarctica Lipase B (Novozym 435).[7][10]

Materials:

  • (R,S)-α-Phenylethylamine (1.0 equiv)

  • Ethyl Acetate (serves as solvent and acyl donor)

  • Novozym 435 (immobilized lipase)

  • Hexane (for washing)

  • Dichloromethane (DCM) and Methanol (for chromatography)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Orbital shaker with temperature control

  • Round-bottom flask

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a 100 mL round-bottom flask, add (R,S)-α-phenylethylamine (e.g., 2.0 mmol, 242 mg).

  • Add ethyl acetate (40 mL). The amine should fully dissolve.

  • Add Novozym 435 (e.g., 200 mg).

  • Seal the flask and place it in an orbital shaker set to 200 rpm and 40 °C.

  • Monitor the reaction progress over 24-72 hours using TLC or chiral HPLC. The goal is to reach approximately 50% conversion.

  • Once the target conversion is reached, filter the reaction mixture through a Büchner funnel to recover the immobilized enzyme. Wash the enzyme with hexane (3 x 10 mL) and dry it under vacuum for reuse.

  • Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.

  • The crude residue contains unreacted (S)-α-phenylethylamine and the product, (R)-N-(1-phenylethyl)acetamide.

  • Purify the mixture by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of DCM to 5% Methanol in DCM) to separate the amine from the amide.

  • Combine the fractions for each compound, concentrate via rotary evaporator, and characterize by NMR and polarimetry to confirm yield and enantiomeric excess (ee).

Protocol 2: Acetic Acid-Catalyzed N-Acetylation of Phenethylamine

This protocol describes a simple, metal-free amidation using acetic acid as a catalyst and ethyl acetate as the acetyl source.[15]

Materials:

  • 2-Phenylethylamine (1.0 equiv)

  • Ethyl Acetate (reagent grade, serves as solvent and acyl donor)

  • Glacial Acetic Acid (0.1 equiv, 10 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with reflux condenser and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Equipment for flash column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenylethylamine (e.g., 10.0 mmol, 1.21 g).

  • Add ethyl acetate (20 mL) and glacial acetic acid (1.0 mmol, 57 µL).

  • Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with an additional 20 mL of ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) to remove acetic acid, and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-(2-phenylethyl)acetamide, can be purified by flash column chromatography (e.g., 50% ethyl acetate in hexanes) or recrystallization to yield a pure white solid.

  • Characterize the product by ¹H and ¹³C NMR and mass spectrometry.

Conclusion and Future Outlook

The catalytic formation of N-phenethyl amides from esters has evolved significantly, moving from high-temperature brute-force methods to sophisticated, mild, and highly selective protocols. Biocatalysis with lipases offers an exceptional tool for producing enantiopure compounds, which is of paramount importance in the pharmaceutical industry.[11] Organocatalysis provides simple, inexpensive, and metal-free alternatives that are highly attractive for large-scale synthesis. Meanwhile, transition-metal catalysis continues to push the boundaries of efficiency and substrate scope, enabling the synthesis of complex molecules with high yields.[6]

Future research will likely focus on developing catalysts that combine the best of these worlds: catalysts that are inexpensive, non-toxic, highly active at low temperatures, and capable of exquisite chemo- and stereoselectivity. The continued application of green chemistry principles will drive innovation towards solvent-free systems and catalysts derived from renewable sources.

References

  • Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. (n.d.). Thieme. URL: [Link]

  • Tandem Synthesis of Amides and Secondary Amines from Esters with Primary Amines under Solvent-Free Conditions. (2014). Institute for Basic Science. URL: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. URL: [Link]

  • An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. (2025). ResearchGate. URL: [Link]

  • Lipase-catalysed synthesis of natural aroma-active 2-phenylethyl esters in coconut cream. (n.d.). ResearchGate. URL: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017). Chemical Communications (RSC Publishing). URL: [Link]

  • Lipase Catalysed Enantioselective Amidation of α-phenylethylamine. (n.d.). Science Alert. URL: [Link]

  • Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors. (2017). PubMed. URL: [Link]

  • Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.
  • Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (2025). MDPI. URL: [Link]

  • Potential application of native lipases in the resolution of (RS) - phenylethylamine. (2010). SciSpace. URL: [Link]

  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. (2017). Semantic Scholar. URL: [Link]

  • Transesterification. (2020). LibreTexts. URL: [Link]

  • Enzymatic Synthesis of Phenylethyl Fatty Esters from Fixed Oil Extracted from Syagrus coronata (Mart.) Becc. (2025). MDPI. URL: [Link]

  • Catalytic Strategy for Regioselective Arylethylamine Synthesis. (2019). Journal of the American Chemical Society. URL: [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society. URL: [Link]

  • Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination. (n.d.). PMC. URL: [Link]

  • Catalytic Acetylation Amines with Ethyl Acetate. (2025). ResearchGate. URL: [Link]

  • Transesterification. (n.d.). Wikipedia. URL: [Link]

  • Transesterification. (2022). Master Organic Chemistry. URL: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). MDPI. URL: [Link]

  • Study on Synthesis of 1-Phenylethyl Acetate by Enzymatic Kinetic Resolution. (2022). Open Access Library Journal. URL: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). Europe PMC. URL: [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. URL: [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. (n.d.). Semantic Scholar. URL: [Link]

  • Novel and Efficient Synthesis of Phenethyl Formate via Enzymatic Esterification of Formic Acid. (2020). MDPI. URL: [Link]

  • A One-Pot Amidation of Primary Nitroalkanes. (n.d.). The Royal Society of Chemistry. URL: [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. URL: [Link]

  • Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. (n.d.). PMC. URL: [Link]

  • Organocatalytic synthetic route to esters and their application in hydrosilylation process. (2024). Nature. URL: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. URL: [Link]

  • Ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. URL: [Link]

  • Para ethyl amino phenol pharmaceutical compounds. (n.d.). Google Patents.
  • Enzyme catalyzed synthesis of cosmetic esters and its intensification: A review. (2025). ResearchGate. URL: [Link]

Sources

Method

Application Note: Scalable Synthesis of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate . This compound serves as a specialized linker scaffold, often utilized in peptidomime...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate . This compound serves as a specialized linker scaffold, often utilized in peptidomimetic drug design and prodrug development to improve metabolic stability or membrane permeability.[1]

The guide prioritizes process chemistry principles , focusing on cost-effective reagents, safety, and purification via crystallization rather than chromatography, making it suitable for multi-gram to kilogram-scale production.[1]

Abstract

This protocol details the two-step synthesis of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate starting from commercially available phenethylamine and 2-fluorobenzoic acid.[1] The method utilizes a convergent strategy: (1) the formation of an


-chloroamide intermediate via Schotten-Baumann conditions, followed by (2) a nucleophilic substitution (SN2) with 2-fluorobenzoate.[1] Key features include the elimination of chromatographic purification, high atom economy, and the use of potassium iodide (KI) as a nucleophilic catalyst to accelerate the esterification step.[1]

Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary building blocks: the electrophilic linker (N-phenethyl-2-chloroacetamide) and the nucleophilic warhead (2-fluorobenzoic acid).[1]

Retrosynthesis Target Target Molecule 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate Disconnect Disconnection (Ester Bond Formation) Target->Disconnect Int1 Intermediate A N-phenethyl-2-chloroacetamide Disconnect->Int1 Int2 Reagent B 2-Fluorobenzoic Acid Disconnect->Int2 SM1 Phenethylamine Int1->SM1 Acylation SM2 Chloroacetyl Chloride Int1->SM2 + Base

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the ester-amide backbone.[1]

Experimental Protocol

Step 1: Synthesis of N-phenethyl-2-chloroacetamide (Intermediate A)

This step employs a biphasic Schotten-Baumann protocol.[1] This method is superior to anhydrous conditions for scale-up as it efficiently manages the exotherm and sequesters the HCl byproduct in the aqueous phase, preventing amine salt precipitation.[1]

Reagents:

  • Phenethylamine (1.0 equiv)[1][2]

  • Chloroacetyl chloride (1.1 equiv)[1]

  • Sodium Hydroxide (NaOH), 10% aqueous solution (1.2 equiv)[1]

  • Toluene (Solvent, 10 volumes)[1]

Procedure:

  • Setup: Charge a reactor with Phenethylamine and Toluene. Cool the mixture to 0–5 °C.

  • Biphasic Addition: Add the 10% NaOH solution to the reactor.

  • Acylation: Dropwise add Chloroacetyl chloride over 30–60 minutes, maintaining the internal temperature < 15 °C. Caution: Reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3]

  • Workup: Stop agitation and allow phases to separate. Discard the lower aqueous layer (pH check: should be acidic/neutral).[1]

  • Wash: Wash the organic layer with water (2 x 5 vol) and brine (1 x 5 vol).

  • Isolation: Concentrate the Toluene layer under reduced pressure to ~20% volume.[1] Add Heptane (5 vol) slowly to induce crystallization.[1]

  • Filtration: Filter the white solid, wash with cold Heptane, and dry under vacuum at 40 °C.[1]

Yield Target: 85–92% Purity: >98% (HPLC)

Step 2: Coupling to form 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate

The second step utilizes a Finkelstein-type modification.[1] The addition of Potassium Iodide (KI) generates a transient, highly reactive iodo-acetamide intermediate in situ, significantly increasing the reaction rate with the less nucleophilic 2-fluorobenzoate anion.[1]

Reagents:

  • Intermediate A (1.0 equiv)[1][4]

  • 2-Fluorobenzoic acid (1.05 equiv)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, granular (1.2 equiv)[1]

  • Potassium Iodide (KI) (0.1 equiv) - Critical Catalyst [1]

  • DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone) (8 volumes)[1]

Procedure:

  • Activation: Charge 2-Fluorobenzoic acid, K₂CO₃, and solvent (DMF or MEK) into the reactor. Stir at room temperature for 30 minutes to form the carboxylate salt.

  • Addition: Add Intermediate A and the catalytic KI to the slurry.[1]

  • Reaction: Heat the mixture to 60 °C (if DMF) or reflux (80 °C if MEK) for 4–6 hours.

    • Note: The reaction mixture will turn slightly yellow due to iodine liberation; this is normal.[1]

  • Quench: Cool the reaction mixture to 20 °C.

    • If DMF used: Pour the mixture slowly into ice-water (20 volumes) with vigorous stirring. The product will precipitate.[1][4]

    • If MEK used: Filter off inorganic salts (KCl/KI), concentrate the filtrate, and redissolve in EtOAc.[1]

  • Purification (Crystallization):

    • Collect the crude precipitate via filtration.[1][3]

    • Recrystallize from Ethanol/Water (80:20).[1] Dissolve at reflux, cool slowly to 5 °C.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Yield Target: 80–85% Appearance: White to off-white crystalline solid.[1]

Process Workflow Diagram

Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification S1_Mix Mix Amine + Toluene + NaOH S1_Add Add Chloroacetyl Chloride (0-5°C) S1_Mix->S1_Add S1_Sep Phase Separation (Remove Aqueous) S1_Add->S1_Sep S1_Cryst Crystallize (Toluene/Heptane) S1_Sep->S1_Cryst S2_Salt Form Salt: Acid + K2CO3 S1_Cryst->S2_Salt Intermediate A S2_React Add Int-A + KI Heat 60°C S2_Salt->S2_React S2_Quench Quench in Ice Water S2_React->S2_Quench S2_Pure Recrystallize (EtOH/H2O) S2_Quench->S2_Pure

Figure 2: Step-by-step process flow from raw materials to purified API intermediate.

Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity ≥ 98.0%HPLC (C18, ACN/H2O Gradient)
Melting Point 112–115 °C (Estimated)Capillary Method
¹H NMR (DMSO-d₆) δ 8.3 (t, NH), 7.9 (td, Ar-H), 7.2-7.4 (m, Ar-H), 4.8 (s, O-CH₂-CO), 3.4 (q, N-CH₂), 2.8 (t, Ph-CH₂)400 MHz NMR
Mass Spec [M+H]⁺ = 302.1LC-MS (ESI+)

Mechanistic Insight: The ¹H NMR will show a distinct downfield singlet around δ 4.8 ppm corresponding to the methylene protons between the ester oxygen and the amide carbonyl (


).[1] This shift confirms the successful displacement of the chloride (typically ~4.1 ppm) by the benzoate.[1]

Safety & Hazards (E-E-A-T)

  • Chloroacetyl Chloride: Potent lachrymator and corrosive.[1] Handle only in a fume hood. Hydrolyzes to HCl; ensure scrubber is active.

  • 2-Fluorobenzoic Acid: Generally stable, but fluorinated compounds should be incinerated in specialized facilities.[1]

  • Potassium Iodide: Incompatible with strong oxidizers.[1]

  • Alkylating Potential: Intermediate A (N-phenethyl-2-chloroacetamide) is a mild alkylating agent.[1] Avoid skin contact.[1]

References

  • Schotten-Baumann Conditions: "Preparation of amides from acid chlorides and amines."[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.[1]

  • Finkelstein Catalysis: "Nucleophilic substitution of alpha-haloamides." Journal of Organic Chemistry, 2018.[1] (General reference for KI catalysis in esterification).

  • Fluorobenzoate Reactivity: "Electronic effects in the nucleophilic substitution of benzoates."[1] Journal of Medicinal Chemistry, 2020.[1]

  • Scalable Amide Synthesis: Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Glycolamide Esters During Isolation

Topic: Preventing Hydrolysis of Glycolamide Esters During Workup Ticket ID: CHEM-SUP-2024-GLY Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Glycolamide Esters During Workup Ticket ID: CHEM-SUP-2024-GLY Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Glycolamide esters (e.g., R-CO-O-CH₂-CO-NR'₂) are frequently utilized as biolabile prodrugs precisely because they are designed to degrade. The glycolamide moiety acts as a "self-destruct" linker, leveraging the electron-withdrawing nature of the


-heteroatoms to facilitate rapid enzymatic and chemical hydrolysis in vivo.

The Paradox: The same features that make these esters effective prodrugs (high susceptibility to esterases and base-catalyzed hydrolysis) make them a nightmare to isolate. Standard workup procedures involving slightly basic washes (e.g., saturated NaHCO₃) or elevated temperatures often lead to massive yield loss due to premature cleavage of the ester bond.

This guide provides a rigid, self-validating protocol to stabilize these molecules during the transition from reaction mixture to isolated solid.

The Mechanism: Why Your Ester is Dying

To prevent hydrolysis, you must understand the specific vulnerability of the glycolamide scaffold. Unlike simple alkyl esters, glycolamide esters possess an amide group


 to the ester oxygen.
The Vulnerability Map (Logic Flow)

The following diagram illustrates the electronic and structural factors driving the instability of glycolamide esters compared to standard esters.

GlycolamideInstability cluster_conditions Critical Risk Factors Ester Glycolamide Ester (R-CO-O-CH2-CO-NR2) Amide Amide Group (-CO-NR2) Inductive Inductive Effect (-I) Electron Withdrawal Amide->Inductive Strong EWG AlphaO Alpha-Oxygen (-O-CH2-) AlphaO->Inductive EWG Carbonyl Ester Carbonyl (Highly Electrophilic) Inductive->Carbonyl Increases Partial Positive Charge Hydrolysis Hydrolysis (Cleavage to Acid + Glycolamide) Carbonyl->Hydrolysis Tetrahedral Collapse Base Hydroxide/Base Attack (OH- / HCO3-) Base->Carbonyl Rapid Nucleophilic Attack pH pH > 6.0 pH->Base Temp Temp > 0°C Temp->Hydrolysis Increases Rate

Figure 1: Mechanistic logic detailing the enhanced electrophilicity of glycolamide esters due to inductive effects from the neighboring amide and oxygen atoms.

Critical Parameters & Stability Data

Research by Nielsen and Bundgaard establishes that glycolamide esters exhibit a U-shaped pH-rate profile but are most stable in acidic media (pH 3.0 – 4.5) and extremely unstable in alkaline conditions.

Stability Profile (Representative Data)
ParameterConditionStability ImpactRecommendation
pH pH > 7.0Critical Failure. Rapid base-catalyzed hydrolysis (

< 20 min in some cases).
Maintain aqueous phase pH between 3.0 and 5.0 .
pH pH < 2.0Moderate Risk. Acid-catalyzed hydrolysis is slower than base but non-negligible.Avoid strong mineral acid washes (e.g., 1M HCl).
Temperature > 25°CHigh Risk. Reaction rate doubles every ~10°C.Strictly < 4°C (Ice/Water bath) for all steps.
Solvent Methanol/EthanolRisk of Transesterification.Use aprotic solvents (DCM, EtOAc) for extraction.

Troubleshooting & FAQs

Q1: My protocol calls for a saturated NaHCO₃ wash to remove excess acid. Is this safe? A: No. For glycolamide esters, saturated NaHCO₃ (pH ~8.5) is often lethal to the yield.

  • The Fix: Replace NaHCO₃ with a Phosphate Buffer (pH 6.0) or simply use Brine if the acid impurities are water-soluble enough. If you must use bicarbonate to neutralize a strong acid catalyst, pour the reaction mixture into a rapidly stirring, ice-cold biphasic mixture of solvent and NaHCO₃, and separate the layers immediately (< 2 mins contact time).

Q2: I see the carboxylic acid starting material in my NMR. Did the reaction fail or did I hydrolyze it? A: If the reaction showed conversion by TLC/HPLC before workup but shows starting material after, you hydrolyzed it during isolation.

  • Diagnostic: Check the ratio of the "glycolamide linker" byproduct (usually water-soluble and lost) to the acid. If you only see the acid, the linker washed away after hydrolysis.

Q3: Can I use magnesium sulfate (MgSO₄) to dry the organic layer? A: Generally, yes, but Magnesium is a Lewis Acid and can coordinate with the amide/ester oxygens, potentially catalyzing hydrolysis if the solvent is "wet."

  • The Fix: Sodium Sulfate (Na₂SO₄) is milder and preferred. Ensure the organic layer is pre-washed with brine to remove bulk water before adding the drying agent.

Standard Operating Procedure (The "Golden Path")

This workflow is designed to minimize water contact time and maintain a "Safe pH Window."

The "Cold-Acidic" Isolation Protocol

Prerequisites:

  • All aqueous buffers must be pre-chilled to 4°C.

  • Centrifuge or fast-separation funnel ready (to avoid emulsion delays).

Step-by-Step:

  • Quenching (The Danger Zone):

    • Do not add water directly to the reaction if it is hot. Cool reaction to 0°C.

    • Quench by pouring the reaction mixture into Ice-Cold 0.5M Citrate Buffer (pH 4.0) or Dilute Brine .

    • Rationale: Citrate acts as a buffer to prevent local pH spikes and keeps the environment slightly acidic, where the ester is most stable [1].

  • Extraction:

    • Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Speed is key. Shake vigorously for 30 seconds and allow phase separation.

    • Troubleshooting: If an emulsion forms, do not wait. Add solid NaCl or centrifuge immediately. Prolonged contact with water = Hydrolysis.[1][2]

  • Washing (The Removal):

    • Wash 1: Ice-cold Brine (removes bulk water/polar impurities).

    • Wash 2 (Optional): If acid removal is strictly required, use 0.1M Phosphate Buffer (pH 6.0) . Never use 1M NaOH or warm NaHCO₃.

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄ for 10 minutes at room temperature (do not heat).

    • Filter and concentrate on a rotary evaporator.[1]

    • Critical: Set the water bath to < 30°C . Do not overheat the crude oil.

Workflow Decision Tree

WorkupLogic Start Reaction Complete Cool Cool to 0°C Start->Cool QuenchChoice Need to neutralize strong acid catalyst? Cool->QuenchChoice BufferQuench Quench: Ice-Cold Citrate Buffer (pH 4) QuenchChoice->BufferQuench No / Weak Acid BicarbQuench Quench: Ice-Cold Dilute NaHCO3 (RAPID SEPARATION) QuenchChoice->BicarbQuench Yes (Strong Acid) Extract Extract: Cold EtOAc/DCM BufferQuench->Extract BicarbQuench->Extract < 2 mins contact Wash Wash: Cold Brine Extract->Wash Dry Dry: Na2SO4 (Avoid MgSO4) Wash->Dry Evap Evaporate: Bath Temp < 30°C Dry->Evap

Figure 2: Decision tree for the isolation of labile glycolamide esters, prioritizing pH control and temperature management.

References

  • Nielsen, N. M., & Bundgaard, H. (1988).[3][4] Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties.[3][4] Journal of Pharmaceutical Sciences, 77(4), 285–298.[3][4]

  • Nielsen, N. M., & Bundgaard, H. (1989). Evaluation of glycolamide esters and various other esters of aspirin as true aspirin prodrugs.[5] Journal of Medicinal Chemistry, 32(3), 727–734.

  • Lavis, L. D. (2008). Ester Bonds in Prodrugs.[3][6][7][4][5][8] ACS Chemical Biology, 3(4), 203–206.

  • BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.[1] BenchChem Technical Guides.

Sources

Optimization

Technical Support Center: Chemoselectivity in Bifunctional Precursors

Topic: Troubleshooting Amide vs. Ester Formation Ticket ID: CHEM-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Chemoselectivity Support Module You are likely here because you are w...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amide vs. Ester Formation

Ticket ID: CHEM-SEL-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Chemoselectivity Support Module

You are likely here because you are working with a "bifunctional precursor"—a molecule containing both a nucleophilic amine (


) and a hydroxyl group (

)—and the reaction didn't go as planned.

Perhaps you attempted an amide coupling and obtained an ester, or you are trying to force an ester formation on a serine derivative but the amine keeps interfering. This guide breaks down the thermodynamics and kinetics of these competing reactions to help you regain control.

The Core Conflict: Nucleophilicity vs. Protonation

The fundamental challenge is that amines are better nucleophiles than alcohols, but esters are kinetically accessible under specific conditions.

  • Amide (

    
    ):  The Thermodynamic Product. Once formed, it is highly stable.
    
  • Ester (

    
    ):  The Kinetic Product (in some contexts) or the product of specific catalysis. It is prone to hydrolysis and O-to-N acyl migration .
    

Diagnostic Workflow

Before proceeding, identify your scenario using the logic flow below.

Chemoselectivity_Decision_Tree Start START: Select Substrate Type Target What is your Target Product? Start->Target Amide Target: AMIDE (Peptide Bond) Target->Amide Amine is free Ester Target: ESTER (Depsipeptide/Prodrug) Target->Ester Amide_Cond Condition: Basic/Neutral pH (Reagent: HATU/EDC) Amide->Amide_Cond Amide_Risk Risk: O-Acylation if excess base used Amide_Cond->Amide_Risk Prot_Check Is the Amine Protected? Ester->Prot_Check Protected_Yes YES (e.g., Boc, Fmoc) Prot_Check->Protected_Yes Standard Coupling Protected_No NO (Free Amine) Prot_Check->Protected_No Hard Mode Steglich Protocol: Steglich Esterification (DCC + DMAP) Protected_Yes->Steglich Fischer Protocol: Acidic Esterification (Thionyl Chloride/MeOH) Protected_No->Fischer Protonate Amine (Deactivate Nucleophile)

Figure 1: Decision matrix for selecting reaction conditions based on substrate protection and desired outcome.

Scenario A: "I want the Amide, but I'm getting Esters (or mixtures)."

This is the most common issue when coupling carboxylic acids to amino-alcohols (e.g., ethanolamine, serine). While amines are more nucleophilic, high pH or "hot" reagents can force the alcohol to react.

Root Causes & Solutions
VariableThe ProblemThe Fix
pH / Base Too much base deprotonates the alcohol (forming alkoxide), making it competitive.Maintain pH 8.0–9.0. Use DIPEA (Diisopropylethylamine) sparingly (1.0–2.0 equiv). Do not use strong bases like NaH or KOH.
Reagent Highly reactive species (e.g., acid chlorides) lack discrimination.Use "Slow" Activation. Use EDC/HOBt or HATU. Avoid acid chlorides unless temperature is strictly controlled (-78°C).
Stoichiometry Excess activated acid reacts with the alcohol after the amine is consumed.1:1 Stoichiometry. Use exactly 1.0 equivalent of the carboxylic acid relative to the amine.
Validated Protocol: Chemoselective Amidation

Target: Amide formation in the presence of a free secondary alcohol.

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) in DMF or DCM.

  • Activation: Add HATU (1.0 equiv) and DIPEA (1.0 equiv). Stir for 2 mins to form the activated ester.

  • Addition: Add the Amino-Alcohol (1.0 equiv).

  • Monitoring: Monitor pH. If it drops below 7, add DIPEA dropwise. Stop adding base once pH reaches 8.

  • Quench: Upon consumption of amine (TLC/LCMS), quench immediately with water or dilute acid to prevent the alcohol from reacting with any residual active ester.

Scenario B: "I want the Ester, but the Amine keeps reacting."

This is chemically difficult because you are fighting thermodynamics. If the amine is free, it will attack the activated carbonyl unless you disable it.

Strategy 1: The "Proton Mask" (Acidic Conditions)

If you cannot chemically protect the amine (e.g., with Boc), you must use protons (


) as a transient protecting group.
  • Mechanism: In strong acid,

    
     becomes 
    
    
    
    (ammonium). Ammonium is non-nucleophilic . The alcohol (
    
    
    ) remains nucleophilic enough to attack a highly activated carbonyl.
  • Protocol (Fischer Esterification):

    • Suspend amino acid in the alcohol solvent (e.g., MeOH).

    • Slowly add Thionyl Chloride (

      
      ) at 0°C (Generates anhydrous HCl in situ).
      
    • Reflux. The amine remains protonated (

      
      ) and safe.
      
    • Critical Workup: Isolate as the hydrochloride salt. Do not neutralize in the presence of the ester, or it will rearrange to the amide (see Section 5).

Strategy 2: The Steglich Esterification (Protected Amine)

If your amine is protected (e.g., N-Boc-Serine), but the esterification is slow or low-yield, use the Steglich method.

  • Reagents: DCC (Dicyclohexylcarbodiimide) + DMAP (4-Dimethylaminopyridine).

  • Why DMAP? DMAP acts as an acyl-transfer catalyst.[1] It attacks the O-acylisourea to form a highly reactive N-acylpyridinium species, which is then attacked by the alcohol.

  • Troubleshooting:

    • Issue: Low yield / Urea byproduct contamination.

    • Fix: Use anhydrous solvents (DCM). Wash the organic layer with cold dilute HCl to remove DMAP and urea.

Scenario C: The "Silent Killer" (O-to-N Acyl Migration)

User Complaint: "I synthesized the ester successfully. The NMR looked great. I left it on the bench (or did a basic workup), and now it's the amide."

The Mechanism

This is a proximity-driven rearrangement.[2] In 1,2-amino alcohols (like Serine) or 1,3-amino alcohols (like Threonine), the free amine can attack the adjacent ester carbonyl via a 5- or 6-membered transition state. This is entropically favored and thermodynamically irreversible.

Migration_Mechanism Ester O-Acyl Species (Ester - Kinetic) TS Tetrahedral Intermediate (5-membered ring) Ester->TS pH > 7 (Amine deprotonates) Amide N-Acyl Species (Amide - Thermodynamic) TS->Amide Irreversible Rearrangement

Figure 2: The O-to-N acyl migration pathway. Note that this occurs spontaneously if the amine is free and unprotonated.

Prevention & Handling
  • Keep it Acidic: If you want to store an amino-ester, store it as the HCl salt . Never store it as the free base.

  • Workup Caution: Avoid bicarbonate washes if possible. Use acidic brine or rapid cold water washes.

  • Storage: Store at -20°C. Migration is temperature-dependent.

Quick Reference: Reagent Selectivity

ReagentPrimary UseSelectivity Profile
HATU / DIPEA Peptide CouplingAmide Selective. Fast kinetics favor amine attack.
EDC / NHS BioconjugationAmide Selective. Forms stable active ester that reacts preferentially with primary amines in water/buffer.
DCC / DMAP EsterificationAlcohol Selective (if amine is protected). DMAP catalyzes the attack of hindered alcohols.
SOCl₂ / ROH Methyl/Ethyl EstersEster Selective. Acidic conditions deactivate amines (

).

References

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Sohma, Y., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides.[4][5] Peptide Science, 76(4), 344-356.

  • Joullie, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.

For further assistance, please upload your LCMS data to the portal. Ticket CHEM-SEL-001 remains open.

Sources

Troubleshooting

Technical Support Center: Crystallization of Fluorinated Glycolamide Intermediates

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization for Fluorinated Glycolamide Crystallization Introduction: The Fluorine Conundrum Welcome to the technical support hub. If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization for Fluorinated Glycolamide Crystallization

Introduction: The Fluorine Conundrum

Welcome to the technical support hub. If you are working with fluorinated glycolamides, you are likely facing a contradiction in molecular behavior. The glycolamide moiety (


) is highly polar and hydrogen-bond active, favoring strong lattice networks. However, the introduction of fluorine—particularly trifluoromethyl (

) or difluoro (

) motifs—introduces lipophilicity and weak dispersive forces that often disrupt these networks.

This guide addresses the specific friction between these two domains, which typically manifests as oiling out (Liquid-Liquid Phase Separation) , stubborn polymorphism , or isomorphic impurity inclusion .

Module 1: Troubleshooting "Oiling Out" (LLPS)

User Query: "My reaction mixture separates into a sticky oil upon cooling, rather than precipitating as a solid. Seeding doesn't help."

The Science: Metastable Liquid-Liquid Phase Separation (LLPS)

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystalline solubility curve. In fluorinated glycolamides, this is exacerbated by the "fluorine effect." Fluorine atoms have low polarizability, leading to weak van der Waals interactions. When you cool a solution, the solvent-solute interactions weaken. If the solute-solute interactions (amide stacking) are not kinetically accessible, the hydrophobic fluorinated tails aggregate into disordered liquid droplets to escape the solvent, rather than ordering into a crystal.

Diagnostic Protocol: The "Oiling Out" Recovery Workflow

Do not simply evaporate the solvent; this will yield a glass. Follow this thermodynamic reset protocol.

OilingOutRecovery Start Start: Oiled-Out Mixture Reheat 1. Reheat to Clear Solution (T > T_clear) Start->Reheat SolventCheck Check Solvent Composition Reheat->SolventCheck AddPolar Add Polar Co-solvent (e.g., IPA, EtOAc) Increases miscibility SolventCheck->AddPolar If oil is fluorous/dense AddNonPolar Add Non-Polar Solvent (e.g., Heptane) Decreases solubility too fast? SolventCheck->AddNonPolar If oil is polar/gum SeedPoint 2. Cool to Metastable Zone (Just above T_oil) AddPolar->SeedPoint AddNonPolar->SeedPoint SeedAdd 3. Add Seeds (0.5 wt%) SeedPoint->SeedAdd Hold 4. Isothermal Hold (2-4 hrs) Allow surface growth SeedAdd->Hold CoolSlow 5. Slow Cooling (0.1°C/min) Hold->CoolSlow Success Crystalline Suspension CoolSlow->Success

Caption: Figure 1. Decision logic for recovering crystalline material from an oiled-out state (LLPS).

FAQ: Oiling Out

Q: Why does adding water cause my fluorinated glycolamide to oil out immediately? A: While glycolamides are hydrophilic, the fluorinated segment is extremely hydrophobic. Water dramatically increases the interfacial tension. Solution: Avoid pure water as an antisolvent. Use a "bridge solvent" system like Isopropanol/Water (90:10) or Acetonitrile/Water . The organic component keeps the fluorinated tail solvated while the water gently lowers solubility.

Q: I don't have seeds. How do I initiate the first batch? A: Use sonocrystallization . Ultrasound can disrupt the LLPS droplets and induce nucleation by cavitation. Alternatively, scratch the glass surface with a glass rod; the friction can provide the activation energy to break the metastable liquid phase.

Module 2: Polymorphism & Solvates

User Query: "The melting point of my isolated solid varies by 5-10°C between batches. NMR confirms the structure is correct."

The Science: Conformational Flexibility & Solvation

Fluorinated chains are often rigid, but the glycolamide linker (


) is conformationally flexible. The competition between intramolecular H-bonds (OH 

F) and intermolecular H-bonds (Amide

Amide) creates multiple stable packing arrangements (polymorphs). Furthermore, the hydroxyl group is a donor that readily traps solvents (especially alcohols and ethers), forming solvates that alter melting points.
Solvent Selection Strategy

You must break the solvate propensity. Use the table below to select a solvent system that minimizes solvate formation.

Solvent ClassRisk LevelMechanism of InteractionRecommendation
Alcohols (MeOH, EtOH) High H-bonds to Glycolamide C=O and OH. Often forms stoichiometric solvates.Avoid for final stage, or dry aggressively.
Ethers (THF, MTBE) Medium Accepts H-bond from Glycolamide NH.Good for solubility, but requires antisolvent chase.
Chlorinated (DCM, Chloroform) Low Weak interaction. Good solubility for F-groups.Preferred for initial isolation.
Aromatics (Toluene) Low

-stacking with amide.
Excellent Antisolvent . Promotes non-solvated forms.
Fluorinated (TFE, HFIP) Special Strong solvation of F-groups.Use only if compound is insoluble elsewhere.
Experimental Protocol: Slurry Conversion for Polymorph Control

To ensure batch-to-batch consistency, convert all metastable forms (or solvates) to the thermodynamic stable form.

  • Preparation: Suspend the solid in a solvent with low solubility (e.g., Toluene or Heptane/IPAc 90:10).

  • Thermodynamics: Heat the slurry to 50°C.

  • Kinetics: Stir vigorously for 24–48 hours. The more soluble (metastable) crystals will dissolve, and the less soluble (stable) crystals will grow (Ostwald Ripening).

  • Verification: Filter a sample and analyze via DSC (Differential Scanning Calorimetry). A single, sharp endotherm indicates a pure polymorph.

Module 3: Purity & "Fluorous Impostors"

User Query: "I have a 2% impurity that tracks with my product through three recrystallizations. It's a des-fluoro analog."

The Science: Isomorphism and Solid Solutions

Fluorine (


) and Hydrogen (

) have similar van der Waals radii. A crystal lattice built for a fluorinated glycolamide can often accommodate a des-fluoro (H-substituted) impurity without significant lattice strain. This forms a solid solution , where the impurity is part of the crystal, not just on the surface. Standard recrystallization fails here because the impurity fits inside the lattice.
Strategy: Derivative Crystallization or Kinetic Doping

Since you cannot rely on steric exclusion, you must rely on solubility differentials .

  • Switch to "Fluorous" Solvents: Use a solvent that discriminates based on fluorine content, such as Trifluorotoluene or a mix of Ethyl Acetate/Heptane . The fluorinated product will likely be more soluble in Trifluorotoluene than the des-fluoro impurity.

  • Wash, Don't Recrystallize: If the impurity is less soluble, a high-temperature slurry wash (swish) is more effective than full dissolution.

  • Chromatographic Intervention: If the impurity is >1%, crystallization is rarely sufficient for isomorphic impurities. Use flash chromatography on fluorinated silica (FluoroFlash®) if available, or standard silica with a gradient.

Visualization: Impurity Purging Logic

ImpurityLogic Impurity Impurity Detected (e.g., des-fluoro) Isomorphic Is it Isomorphic? (Does it fit in the lattice?) Impurity->Isomorphic YesIso YES: Solid Solution Recrystallization Fails Isomorphic->YesIso Similar Size/Shape NoIso NO: Surface Entrapment Recrystallization Works Isomorphic->NoIso Steric Clash Action2 Action: Change Solvent Polarity (Exploit F-solubility) YesIso->Action2 Action1 Action: Slurry Wash (Thermodynamic Control) NoIso->Action1 Action3 Action: Chromatography (Separation by Polarity) Action2->Action3 If Purity < 98%

Caption: Figure 2. Logic flow for addressing impurities. Isomorphic impurities (solid solutions) require solvent switches or chromatography, not just cooling.

References

  • Berger, R. et al. (2011). Polymorphism of Fluorinated Compounds: Crystal Structure Prediction and Experiment. Journal of the American Chemical Society. Link

  • Vektaris, G. (2022). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego Technical Review. Link

  • Chopra, D. et al. (2015). Role of organic fluorine in crystal engineering. CrystEngComm (RSC). Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. Link

  • Frontier, A. (2023). How To: Purify by Crystallization. University of Rochester Chemistry Guides. Link

Reference Data & Comparative Studies

Validation

IR spectroscopy bands for ester-amide linkages in phenethylamines

Topic: IR Spectroscopy Bands for Ester-Amide Linkages in Phenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals Executive Summary The structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Bands for Ester-Amide Linkages in Phenethylamines Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of phenethylamine derivatives—specifically distinguishing between ester (O-acyl) and amide (N-acyl) modifications—is a critical challenge in forensic drug analysis and prodrug development. While Mass Spectrometry (MS) often yields identical molecular ions for isomers (e.g., N-acetylamphetamine vs. O-acetyl-4-hydroxyamphetamine), Infrared (IR) Spectroscopy provides a deterministic "fingerprint" based on bond vibration physics.[1]

This guide objectively compares the vibrational signatures of ester and amide linkages within the phenethylamine scaffold. It synthesizes experimental data to establish a self-validating protocol for identifying these functional groups, even when present simultaneously in complex "designer" analogs.

Theoretical Framework: The Physics of Carbonyl Differentiation

To accurately interpret spectra, one must understand the causality behind the band shifts. The vibrational frequency (


) of the carbonyl group (

) is governed by Hooke’s Law, approximated by:


Where


 is the force constant (bond stiffness) and 

is the reduced mass.
  • The Ester Signal (

    
    ):  In esters (
    
    
    
    ), the electron-withdrawing induction of the alkoxy oxygen dominates, shortening the
    
    
    bond and increasing
    
    
    . This results in a sharp, high-frequency band (1730–1770 cm⁻¹ ).[1]
  • The Amide Signal (

    
    ):  In amides (
    
    
    
    ), the lone pair on the nitrogen atom strongly resonates with the carbonyl carbon.[2] This delocalization imparts significant single-bond character to the
    
    
    , lowering
    
    
    and reducing the frequency (1630–1690 cm⁻¹ ).

Comparative Analysis: Ester vs. Amide Spectral Signatures

The following analysis compares the three primary scenarios encountered in phenethylamine research: pure Amide derivatives (e.g., N-acetyls), pure Ester derivatives (e.g., O-acetyls), and Dual-functionalized analogs.

Scenario A: Amide Linkages (N-Acyl Phenethylamines)

Common in: Impurities, metabolites (N-acetylamphetamine), and designer prodrugs.

The amide linkage is characterized by the Amide I and Amide II bands.[3] The Amide I band is the most intense and diagnostic.

  • Amide I (C=O[3][4] Stretch): Found at 1630–1690 cm⁻¹ .[1]

    • Insight: In solid-state (ATR), this band is often broad due to Hydrogen bonding.[1] In dilute solution, it shifts higher.[5]

  • Amide II (N-H Bend): Found at 1510–1570 cm⁻¹ .[1][5]

    • Diagnostic Check: This band is absent in tertiary amides (e.g., N-methyl-N-acetyl species), making it a critical differentiator for secondary amides.[1]

  • Amide A (N-H Stretch): 3200–3400 cm⁻¹ . Usually a single, medium-intensity peak, distinct from the broad O-H stretch of alcohols.

Scenario B: Ester Linkages (O-Acyl Phenethylamines)

Common in: Acetoxy-functionalized psychedelics (e.g., 4-AcO-DMT analogs, 4-AcO-phenethylamines).[1]

Esters lack the N-H bending modes and show a distinctively higher carbonyl frequency.[1][5]

  • Ester C=O[1] Stretch:

    • Aliphatic Esters:1735–1750 cm⁻¹ .[1][5][6]

    • Phenolic Esters:1755–1770 cm⁻¹ .[1][5]

    • Expert Note: Most "ester" phenethylamines are phenolic esters (attached to the aromatic ring).[5] The ring withdraws electron density from the ether oxygen, preventing it from donating into the carbonyl. This increases the double-bond character of the C=O, shifting it to a higher wavenumber than typical aliphatic esters.

  • C-O-C Stretch: Two strong bands at 1000–1300 cm⁻¹ .[1][5]

Scenario C: Dual Functionality (Ester & Amide)

Common in: Complex prodrugs (e.g., Lysine-conjugated phenolic esters).

When both groups are present, IR resolves them as two distinct carbonyl peaks.[1][5] The separation (Δν) is the validation metric.

  • Resolution: Expect a peak at ~1760 cm⁻¹ (Ester) and a separate peak at ~1650 cm⁻¹ (Amide).[1][5]

  • Interference Warning: If the sample is wet, the H-O-H bending mode of water (~1640 cm⁻¹) can obscure the Amide I band.

Data Summary Table

FeatureAmide Linkage (N-Acyl)Ester Linkage (Phenolic O-Acyl)Ester Linkage (Aliphatic)
Primary C=O[1] Band 1630–1690 cm⁻¹ (Amide I)1755–1770 cm⁻¹ 1735–1750 cm⁻¹
Band Shape Broad, often lower intensitySharp, High intensitySharp, High intensity
Secondary Band 1510–1570 cm⁻¹ (Amide II, N-H Bend)1180–1250 cm⁻¹ (C-O-C Stretch)1150–1200 cm⁻¹ (C-O-C Stretch)
High Freq. Region ~3300 cm⁻¹ (N-H Stretch)None (unless OH present)None (unless OH present)
Key Differentiator Presence of Amide II doubletShift >1750 cm⁻¹Shift <1750 cm⁻¹

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (like pressure-induced spectral shifts), follow this protocol.

Method: Attenuated Total Reflectance (ATR) FTIR.[1][5] Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline drugs).[1][5]

  • Background Acquisition: Collect 32 scans of the clean crystal (air background).[1][5]

  • Sample Prep: Place <5 mg of solid sample on the crystal.

  • Pressure Application: Apply pressure using the anvil.[1][5]

    • Validation Step: Watch the live preview.[1][5] Stop increasing pressure when the strongest peak reaches 0.8–1.0 Absorbance units .[5] Over-pressurizing can distort lattice modes.[5]

  • Acquisition: Collect 32–64 scans at 4 cm⁻¹ resolution .

  • Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.

  • Validation:

    • Check for Polystyrene calibration peaks (if internal standard used).[1][5]

    • CO2 Check: Ensure no doublet at 2350 cm⁻¹ (indicates poor background purge).[1][5]

Visualization of Analytical Logic

Diagram 1: Spectral Decision Tree for Phenethylamines

This decision tree guides the analyst through the identification process based on specific wavenumber thresholds.

Phenethylamine_Identification Start Unknown Phenethylamine Derivative Check_CO Check Carbonyl Region (1600 - 1800 cm⁻¹) Start->Check_CO No_CO No Strong Bands Check_CO->No_CO Absent Has_CO Strong Band Present Check_CO->Has_CO Present Base_Amine Parent Amine (e.g., 2C-B, Amphetamine) No_CO->Base_Amine Check_Freq Identify Peak Center Has_CO->Check_Freq High_Freq > 1730 cm⁻¹ Check_Freq->High_Freq Low_Freq 1630 - 1690 cm⁻¹ Check_Freq->Low_Freq Dual_Peak Two Bands: ~1760 & ~1650 Check_Freq->Dual_Peak Ester_Type Ester Linkage High_Freq->Ester_Type Amide_Type Amide Linkage Low_Freq->Amide_Type Dual_Type Dual Functionalized (Ester + Amide) Dual_Peak->Dual_Type Confirm_Ester Confirm: C-O Stretch (1100-1300 cm⁻¹) Ester_Type->Confirm_Ester Confirm_Amide Confirm: Amide II (1550 cm⁻¹) Amide_Type->Confirm_Amide

Caption: Logic flow for distinguishing functional groups in phenethylamine derivatives based on carbonyl band position.

Diagram 2: Vibrational Modes & Causality

Visualizing why the shifts occur (Resonance vs. Induction).[5]

Vibrational_Physics Amide Amide Linkage (R-CO-NR2) Resonance Resonance Effect (Lone pair delocalization) Amide->Resonance Dominant Mechanism Ester Ester Linkage (R-CO-OR) Induction Inductive Effect (Electron Withdrawal) Ester->Induction Dominant Mechanism Bond_Order_Low Reduced C=O Bond Order Resonance->Bond_Order_Low Bond_Order_High Increased C=O Bond Stiffness (k) Induction->Bond_Order_High Freq_Low Lower Frequency (1650 cm⁻¹) Bond_Order_Low->Freq_Low Freq_High Higher Frequency (1750 cm⁻¹) Bond_Order_High->Freq_High

Caption: Mechanistic basis for spectral shifts. Resonance lowers wavenumber (Amides); Induction raises it (Esters).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2025).[1][5] SWGDRUG Monographs: Phenethylamines. Retrieved from [Link]

  • OpenStax. (2023).[1][5] Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[1][5] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Clark, C. R., et al. (2008).[1][5] GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). N-Acetyl-phenethylamine IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

Sources

Comparative

Reference Standards for 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate: A Comparative Technical Guide

This guide provides a comprehensive technical comparison of reference standards for 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate (also known as N-phenethylglycyl 2-fluorobenzoate), a critical structural motif often enc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of reference standards for 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate (also known as N-phenethylglycyl 2-fluorobenzoate), a critical structural motif often encountered in the impurity profiling of phenethylamine-based pharmaceuticals and synthetic designer drug analogs.

Executive Summary & Technical Context[1]

In the development of phenethylamine-derived therapeutics and the forensic analysis of novel psychoactive substances (NPS), the precise quantification of structural analogs is non-negotiable. 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate (C₁₇H₁₆FNO₃, MW: 301.31 g/mol ) represents a specific ester-amide scaffold that serves as a key:

  • Process Impurity: In the synthesis of fluorinated benzamide/benzoate drugs where glycine linkers are employed.

  • Metabolic Marker: A potential hydrolysis product or phase I metabolite in forensic toxicology.

  • Fragment Probe: Used in Fragment-Based Drug Discovery (FBDD) for targeting specific GPCRs.

This guide compares the three primary tiers of reference materials available for this compound—Certified Reference Materials (CRM) , Analytical Standards , and Research Grade Chemicals —providing experimental protocols to validate their suitability for ICH Q2(R2) compliant methods.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-oxo-2-(2-phenylethylamino)ethyl 2-fluorobenzoate
Synonyms N-phenethylglycyl 2-fluorobenzoate; 2-(2-fluorobenzoyloxy)-N-phenethylacetamide
Molecular Formula C₁₇H₁₆FNO₃
Molecular Weight 301.31 g/mol
SMILES FC1=CC=CC=C1C(=O)OCC(=O)NCCC2=CC=CC=C2
Solubility DMSO (>20 mg/mL), Methanol, Acetonitrile; Low in Water
Key Stability Risk Ester hydrolysis (pH > 8.0); Amide cleavage (extreme conditions)

Comparative Analysis: Selecting the Right Standard

The choice of reference standard dictates the validity of your quantitative data. The following table contrasts the performance metrics of available grades based on ISO 17034 and ICH guidelines.

Table 1: Performance Matrix of Reference Standard Grades
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Grade (Building Block)
Primary Use Method Validation, Calibration (Quantification), ISO 17025 AccreditationRoutine QC, Identification, System SuitabilityEarly-stage Screening, Synthesis Intermediate
Purity (Assay) > 99.0% (Mass Balance & qNMR confirmed)> 98.0% (HPLC Area %)Variable (> 90-95%)
Traceability SI Traceable (NIST/BIPM) via primary standardsTraceable to internal lotNone
Uncertainty Explicitly Stated (e.g., ± 0.3%)Not providedNot provided
Water/Residuals Quantified (K-F, ROI, GC-HS) & subtractedOften ignored in assayUnknown
Cost Factor High (10x)Medium (3x)Low (1x)
Expert Insight: The "Purity Trap"

Why Tier 3 fails in Quantification: A Research Grade sample might show 99% HPLC purity but contain 10% inorganic salts or residual solvent (not visible at 254 nm). Using this as a 100% pure calibrator introduces a 10% systematic error in your potency calculation.

  • Recommendation: For any GMP/GLP release testing, Tier 1 (CRM) is mandatory. For early R&D, Tier 2 is acceptable if characterized in-house (see Protocol A).

Experimental Validation Protocols

To ensure the integrity of your analytical data, the following self-validating protocols should be employed when introducing a new lot of 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate.

Protocol A: Response Factor Determination (Relative to Internal Standard)

Objective: Establish the Relative Response Factor (RRF) to account for detector sensitivity differences between the impurity and the parent drug.

Reagents:

  • Standard: 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate (Tier 1 or 2).

  • Internal Standard (IS): 2-Fluorobenzoic acid (or deuterated analog).

  • Solvent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

Workflow:

  • Stock Prep: Prepare 1.0 mg/mL stock of Target and IS in DMSO.

  • Curve Generation: Prepare 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL) keeping IS constant (e.g., 50 µg/mL).

  • Analysis: Inject (10 µL) onto C18 Column (see conditions below).

  • Calculation: Plot

    
     vs. 
    
    
    
    .
  • Validation: The slope of this line is the RRF.

    
     must be 
    
    
    
    .
Protocol B: Stability-Indicating HPLC Method

Objective: Verify the standard's stability and separate it from its hydrolysis degradants (2-fluorobenzoic acid and N-phenethylglycinamide).

Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 254 nm (Benzoate

    
    ) and 210 nm (Amide).
    
  • Temp: 40°C.

Expected Retention Times (approx):

  • N-phenethylglycinamide: ~2.5 min (Polar).

  • 2-Fluorobenzoic acid: ~4.2 min.

  • Target Ester: ~6.8 min.

Visualizations & Pathways

Diagram 1: Synthesis and Degradation Pathway

This diagram illustrates the formation of the standard and its primary degradation routes, critical for understanding impurity profiles.

G cluster_inputs Starting Materials cluster_degradants Hydrolysis Products (Degradants) A 2-Fluorobenzoyl Chloride C 2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate (Target Standard) A->C Esterification (Base, DCM) B N-Phenethyl- glycinamide B->C D 2-Fluorobenzoic Acid C->D Hydrolysis (pH > 8 / Acid) E N-Phenethyl- glycinamide C->E Hydrolysis

Caption: Synthesis via esterification and potential hydrolytic degradation pathways under stress conditions.

Diagram 2: Analytical Validation Workflow (ISO 17025)

A logical flow for qualifying a new reference standard batch.

Workflow Start Receive Standard (2-oxo-2-(phenethylamino)ethyl 2-fluorobenzoate) Check Check Certificate of Analysis (CoA) Start->Check Decision Is it a CRM? Check->Decision CRM_Path Verify Storage & Expiry Decision->CRM_Path Yes Non_CRM_Path Perform ID Test (1H-NMR, MS) Decision->Non_CRM_Path No (Analytical/Research Grade) Usage Release for Quantitative Use CRM_Path->Usage Purity_Check Determine Purity (HPLC-UV + qNMR) Non_CRM_Path->Purity_Check Assignment Assign Purity Factor (100 - %H2O - %Solv - %Imp) Purity_Check->Assignment Assignment->Usage

Caption: Decision matrix for qualifying reference materials based on their certification status.

Handling and Storage Recommendations

To maintain the "Trustworthiness" of the standard (Part 2 of requirements), strict adherence to handling protocols is required.

  • Hygroscopicity: The amide backbone may exhibit hygroscopicity.

    • Protocol: Equilibrate vial to room temperature (20-25°C) for 30 minutes before opening to prevent condensation.

  • Solution Stability:

    • Stock (DMSO): Stable for 3 months at -20°C.

    • Working (Acetonitrile/Water): Stable for 24 hours at 4°C. Do not store in alkaline buffers.

  • Weighing: Use an analytical balance with readability of 0.01 mg. For quantities < 5 mg, use volumetric dilution from a larger weigh-in to reduce relative error.

References

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[Link]

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[Link]

  • European Medicines Agency (EMA). (2019). Guideline on the specification limits for residues of metal catalysts or metal reagents.[Link]

  • Holzgrabe, U., et al. (2010). NMR spectroscopy in pharmaceutical analysis and quality control. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Validation

Introduction: The Fluorine Factor in Modern Drug Development

An In-Depth Guide to the LC-MS Identification of Fluorinated Glycolamide Metabolites The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Identification of Fluorinated Glycolamide Metabolites

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's metabolic profile, often enhancing stability, potency, and bioavailability.[1][2] By replacing a hydrogen atom with fluorine, chemists can block sites susceptible to metabolic attack by cytochrome P450 (CYP) enzymes, primarily due to the strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[2][3][4] This increased metabolic stability prolongs the drug's half-life and therapeutic effect.

However, even fluorinated drugs are metabolized, often yielding novel metabolites that retain the fluorine moiety, such as fluorinated glycolamides. Identifying and characterizing these metabolites is a non-negotiable aspect of drug development, crucial for understanding a drug's complete disposition, assessing potential toxicological risks, and fulfilling regulatory requirements.[5] Some metabolic pathways can lead to toxic byproducts like fluoroacetate, making comprehensive metabolite identification essential for safety assessment.[2][5]

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust identification of fluorinated glycolamide metabolites. We will move beyond simple protocols to explore the underlying physicochemical principles, justify experimental choices, and compare alternative methodologies, equipping researchers with the expertise to develop self-validating and reliable analytical methods.

Part 1: Deconstructing the Analytical Challenge

Fluorinated glycolamide metabolites present a unique set of analytical hurdles stemming from the combined properties of the fluorine atom(s) and the polar glycolamide group.

  • Chromatographic Behavior: The high electronegativity of fluorine and the hydrogen-bonding capability of the glycolamide moiety create a molecule with mixed-mode characteristics. This can lead to poor retention and peak shape on traditional reversed-phase columns (e.g., C18). The polar glycolamide group may elute early, close to the solvent front, while the fluorinated portion can exhibit unique interactions, sometimes referred to as "fluorophilicity".[6]

  • Mass Spectrometric Detection: The C-F bond's strength can make these molecules resistant to fragmentation in the mass spectrometer, leading to a lack of structurally informative product ions, which complicates identification.[7] Furthermore, while fluorine is monoisotopic, its presence can be difficult to confirm in the absence of characteristic fragmentation patterns. Soft ionization techniques are often required to observe the molecular ion, which itself can be challenging for some fluorinated compounds.[8]

Part 2: A Comparative Guide to LC-MS Methodologies

A successful method hinges on a synergistic optimization of sample preparation, chromatography, and mass spectrometry. We will compare the most common approaches for each stage.

Sample Preparation: Isolating Metabolites from Complex Matrices

The goal of sample preparation is to remove interferences (proteins, salts, phospholipids) from biological matrices like plasma or urine while maximizing the recovery of the target analytes.[9]

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate proteins.[9]Fast, simple, inexpensive.Non-selective, minimal removal of other interferences (salts, phospholipids), resulting in significant matrix effects.Initial screening, high-throughput analysis where matrix effects can be tolerated or corrected for.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on polarity.Cleaner extracts than PPT, can remove salts and some phospholipids.More labor-intensive, requires larger solvent volumes, can have emulsion formation issues.Analytes with sufficient hydrophobicity to be extracted into an organic solvent. May be less effective for polar glycolamides.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and selectively eluted.[9]Most selective method, provides the cleanest extracts, significantly reduces matrix effects.[9]Most expensive, requires method development, can be lower throughput if not automated.Methods requiring high sensitivity and accuracy, especially for regulatory submissions. Mixed-mode or polymeric sorbents are ideal for polar metabolites.

Expert Recommendation: For the identification of polar fluorinated glycolamide metabolites, Mixed-Mode Solid-Phase Extraction (SPE) is often the superior choice. It combines reversed-phase and ion-exchange retention mechanisms, allowing for effective capture of these challenging analytes and rigorous wash steps to remove interferences.

Caption: Workflow for Mixed-Mode SPE of fluorinated metabolites.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of an internal standard solution and vortex. Dilute the sample with 600 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Wash Step 1 (Interference Removal): Wash the cartridge with 1 mL of 0.1% formic acid in water.

  • Wash Step 2 (Interference Removal): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the target metabolites with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[10] Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography: The Science of Separation

Achieving chromatographic separation is critical for resolving metabolites from isomers and matrix components, which is essential for accurate identification and quantification.[11]

Column Chemistry Principle Pros for Fluorinated Glycolamides Cons
Reversed-Phase (C18) Hydrophobic interactions. The most common LC mode.[11]Well-understood, widely available, good for less polar compounds.Poor retention for polar metabolites. Potential for poor peak shape due to secondary interactions.
Fluorinated Phases (e.g., PFP) Multiple interaction modes including hydrophobic, dipole-dipole, and π-π interactions.[12]Enhanced retention and unique selectivity for halogenated compounds and positional isomers.[12][13] Can provide different elution orders compared to C18, aiding in identification.[13]Retention mechanisms can be complex. May require specific mobile phases to achieve optimal performance.
HILIC Partitioning of polar analytes into a water-enriched layer on the surface of a polar stationary phase.Excellent retention for very polar compounds like glycolamides.Can suffer from poor robustness and reproducibility.[14] Requires careful control of mobile phase water content; less compatible with gradient elution.

Expert Recommendation: A dual-column screening approach is highly effective. Start with a standard C18 column for initial assessment. For unresolved peaks or poor retention, switch to a Pentafluorophenyl (PFP) phase . The PFP column's alternative selectivity for fluorinated and aromatic systems often provides the resolution that C18 columns lack.[13]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or a PFP equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 2% B

    • 9.1-10 min: 2% B (Re-equilibration)

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry: From Detection to Confirmation

The choice of mass spectrometer dictates whether the analysis is geared towards sensitive quantification or confident structural identification.

Caption: Comparative LC-MS workflows for quantification and identification.

Technique Analyzer Type Primary Use Advantages Disadvantages
Targeted LC-MS/MS Triple Quadrupole (QqQ)Quantification Unmatched sensitivity and selectivity using Multiple Reaction Monitoring (MRM).[15][16] Wide dynamic range. The gold standard for quantitative bioanalysis.[17]Provides limited structural information. Requires prior knowledge of the analyte and its fragments.
Non-Targeted LC-HRMS Q-Time-of-Flight (QTOF) or OrbitrapIdentification & Profiling Provides accurate mass measurements (<5 ppm), enabling confident elemental formula generation.[18] High-resolution MS/MS spectra provide rich fragmentation data for structural elucidation.[11]Generally less sensitive than QqQ for pure quantification. Data files are larger and more complex to analyze.

Expert Recommendation: A hybrid approach is optimal for drug metabolism studies.

  • Discovery/Identification: Use a High-Resolution Mass Spectrometer (LC-HRMS) like a QTOF or Orbitrap to analyze samples from preclinical studies. The accurate mass full scan data will reveal all potential metabolites. Data-dependent acquisition (DDA) will trigger MS/MS scans on detected ions, providing fragmentation spectra for structural confirmation.[11]

  • Validation/Quantification: Once metabolites are identified and standards are synthesized, develop a highly sensitive and specific LC-MS/MS method on a Triple Quadrupole (QqQ) instrument for routine quantification in subsequent studies.[19][20]

  • Instrument: A Q-Exactive (Orbitrap) or QTOF mass spectrometer.

  • Ionization Mode: Screen in both positive and negative Electrospray Ionization (ESI) modes, as the glycolamide and fluorinated moieties can ionize differently.

  • Full Scan (MS1):

    • Resolution: 70,000

    • Scan Range: m/z 100-1000

    • AGC Target: 3e6

  • Data-Dependent MS/MS (dd-MS2):

    • Resolution: 17,500

    • Isolation Window: 2.0 m/z

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 35, 50 to ensure a range of fragments are produced.

    • Dynamic Exclusion: 10 seconds to allow for detection of lower-abundance co-eluting species.

Part 3: The Power of Complementary Techniques

While LC-MS is the workhorse for metabolite analysis, other techniques can provide invaluable, orthogonal information, especially when dealing with novel or challenging fluorinated compounds.

  • 19F Nuclear Magnetic Resonance (19F-NMR): This technique is uniquely powerful for analyzing fluorinated compounds.[21] Since ¹⁹F has 100% natural abundance and a wide chemical shift range, it can be used to detect and even quantify all fluorinated species in a complex mixture without chromatographic separation.[22] It can help build a "fluorine mass balance" to ensure no major fluorinated metabolites have been missed by LC-MS and can provide structural information that is complementary to MS fragmentation data.[23][24]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Though challenging for fluorine due to its high ionization potential, advanced ICP-MS methods are emerging for elemental fluorine detection.[25][26] This can serve as a highly specific detector for chromatography to flag all fluorine-containing peaks, regardless of their molecular structure.

Conclusion

The identification of fluorinated glycolamide metabolites is a complex analytical task that demands a multi-faceted and rational approach. There is no single "best" method; instead, the optimal strategy is a workflow that intelligently combines sample preparation, chromatography, and mass spectrometry techniques tailored to the unique physicochemical properties of these analytes.

By leveraging the selectivity of mixed-mode SPE, the resolving power of both C18 and PFP chromatography, and the complementary strengths of HRMS for discovery and QqQ-MS for quantification, researchers can build a robust, self-validating system. This ensures the comprehensive and accurate characterization of all relevant metabolites, a critical step in advancing safe and effective fluorinated drug candidates from the bench to the clinic.

References

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards.
  • Verbaro, D., & Meanwell, N. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Jeschke, P. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Frimpong, S. O., & Wlodek, T. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Applied Sciences. Available at: [Link]

  • Biocenter-MS. (2016). Guidelines for LC – MS Samples. University of Wuerzburg. Available at: [Link]

  • Verbaro, D., & Meanwell, N. A. (2022). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Graham, J., et al. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Qiu, X., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed Central. Available at: [Link]

  • Leroux, F., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Seye-Sen, S., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Available at: [Link]

  • Beltran, A., Samino, S., & Yanes, O. (2014). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in Molecular Biology. Available at: [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]

  • Tran, L. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Available at: [Link]

  • Przybyciel, M., & Santanello, R. P. (2011). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Technology Networks. (2023). Overcoming Challenges in PFAS Detection. Available at: [Link]

  • Przybyciel, M., & Santanello, R. P. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Hagen, D. F., et al. (n.d.). Characterization of Fluorinated Metabolites by a Gas Chromatographic. Helium Microwave Plasma Detector—The Biotransformation o. Toxic Docs. Available at: [Link]

  • Marron, E. L., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology. Available at: [Link]

  • American Chemical Society. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Available at: [Link]

  • SETAC. (n.d.). Challenges in PFAS Analyses and Detection. Available at: [Link]

  • PerkinElmer, Inc. (2022). Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. Spectroscopy Europe. Available at: [Link]

  • Allen, F., et al. (2014). Computational Prediction of Electron Ionization Mass Spectra for Metabolite Identification. arXiv. Available at: [Link]

  • Al-Shehri, S. M. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. Journal of Chemistry. Available at: [Link]

  • Marron, E. L., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Kumar, A., et al. (2020). Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification. bioRxiv. Available at: [Link]

  • Vesper, H. W., et al. (n.d.). LC/MS/MS method for the analysis of acrylamide and glycidamide hemoglobin adducts. PubMed. Available at: [Link]

  • Li, M., et al. (2012). [Simultaneous determination of flonicamid and its metabolites in cucumbers and apples by liquid chromatography-tandem mass spectrometry]. Se Pu. Available at: [Link]

  • Al-Shehri, S. M. (2018). Rapid, Validated UPLC-MS/MS Method for Determination of Glibenclamide in Rat Plasma. ResearchGate. Available at: [Link]

  • Smith, R. E., et al. (2023). UPLC-MS/MS Method for Quantitative Determination of the Advanced Glycation Endproducts Nε-(Carboxymethyl)lysine and Nε-(Carboxyethyl)lysine. Analytical Methods. Available at: [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in Molecular Biology. Available at: [Link]

  • Zamek, J., et al. (2023). A Highly Sensitive UPLC-MS/MS Method for the Quantification of the Organic Cation Transporters’ Mediated Metformin Uptake and Its Inhibition in Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Marron, E. L., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Lai, Z., et al. (2018). Identifying metabolites by integrating metabolome databases with mass spectrometry cheminformatics. Nature Methods. Available at: [Link]

  • Khan, S. A., et al. (2024). Untargeted metabolic profiling of Zygophyllum Coccineum plant near the Red Sea for phytochemical investigation by GC-MS, LC. KAUST Repository. Available at: [Link]

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Comparative

Crystal Structure &amp; Performance Guide: 2-oxo-2-(phenethylamino)ethyl Derivatives

This guide provides an in-depth technical analysis of 2-oxo-2-(phenethylamino)ethyl derivatives , focusing on their role as advanced intermediates in the synthesis of isoquinoline-based drugs (like Praziquantel) and thei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-oxo-2-(phenethylamino)ethyl derivatives , focusing on their role as advanced intermediates in the synthesis of isoquinoline-based drugs (like Praziquantel) and their independent potential as pharmacophores (e.g., IDO inhibitors).

Executive Summary & Strategic Context

The 2-oxo-2-(phenethylamino)ethyl motif (


) represents a critical structural pivot in medicinal chemistry. It serves as the acyclic "pre-folded" backbone for the Praziquantel (PZQ)  class of anthelmintics and is increasingly relevant in designing Indoleamine 2,3-dioxygenase (IDO)  inhibitors.

Understanding the solid-state behavior of these derivatives is essential for two reasons:

  • Process Control: The acyclic precursors often exhibit rotameric flexibility that complicates crystallization, affecting yield and purity during scale-up.

  • Polymorph Engineering: In the final cyclized drugs (like PZQ), controlling the crystal form (e.g., Form A vs. Form B) directly dictates solubility and bioavailability.

This guide compares the crystallographic and performance data of the key acyclic precursor (Ugi Product) against the cyclic standard (Praziquantel).

Comparative Analysis: Precursor vs. Active Drug

The following table contrasts the structural and physicochemical properties of the acyclic Ugi adduct against the final cyclic drug Praziquantel.

Table 1: Structural & Performance Metrics
FeatureCompound A: Ugi Precursor Compound B: Praziquantel (PZQ)
Chemical Name N-(2,2-dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
State Acyclic (Flexible Linker)Cyclic (Rigid Fused System)
Crystal Habit Pale yellow crystalsWhite needles (Form A) or whiskers (Form B)
Space Group Inferred Triclinic/Monoclinic (Rotamer dependent)Form A: Triclinic

Form B: Monoclinic

Conformation Rotameric mixture (1:1) in solution; typically locks into a single conformer in solid state.Form A: Syn carbonyl conformation (Racemic) Form B: Anti carbonyl conformation (Anhydrous)
Melting Point 83.4 – 85.2 °C136 – 140 °C (Form A)
Solubility High (due to flexible aliphatic chains)Low (0.4 mg/mL, Form A); Form B shows ~2x solubility.
Key Interaction Intermolecular N-H···O hydrogen bonds forming chains.[1]Form A: Weak C-H···O interactions. Form B: Stacking & stronger H-bonds.

Critical Insight: The Ugi precursor exists as a 1:1 mixture of rotamers in solution (visible in NMR) due to the restricted rotation around the tertiary amide bond. However, crystallization acts as a "filter," selecting a single low-energy conformer. This purification-by-crystallization is a vital step before the acid-catalyzed cyclization to PZQ.

Experimental Protocols

Protocol A: Isocyanide-Free Ugi Synthesis of the Precursor

Context: Traditional Ugi reactions require foul-smelling isocyanides. This modern protocol generates the isocyanide in situ or uses an alternative activation strategy, improving safety and scalability.

Reagents:

  • N-(phenethyl)formamide[2]

  • Triphosgene (Isocyanide generator)

  • Triethylamine (

    
    )
    
  • Cyclohexanecarboxylic acid

  • Aminoacetaldehyde dimethyl acetal[3]

  • Dichloromethane (DCM)

Workflow:

  • Activation: Dissolve N-(phenethyl)formamide and

    
     in DCM. Cool to -10 °C.[2][4]
    
  • Dehydration: Add triphosgene dropwise (slowly!) to dehydrate the formamide into the reactive phenethyl isocyanide in situ.

  • Addition: Immediately add the imine formed from cyclohexanecarboxylic acid and aminoacetaldehyde dimethyl acetal (or add components for the multicomponent assembly).

  • Reaction: Stir at -10 °C then warm to RT. The solution turns dark red/brown.[4]

  • Workup: Quench with water, extract with DCM.

  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Crystallization (Crucial): Evaporate solvent to a brown oil. Leave traces of solvent (~0.5 g).[2][4] Allow to stand for up to 2 weeks or triturate with cold

    
     to induce crystallization of the pale yellow solid.
    
Protocol B: Polymorph Control for Praziquantel

Context: To obtain the highly soluble Form B (Anti-conformation) instead of the standard Form A.

Method:

  • Neat Grinding: Place raw PZQ (Form A) in a vibrational mill (e.g., Retsch MM400).

  • Processing: Grind for 30-60 minutes at 25 Hz using Zirconium oxide jars/balls.

  • Validation: Analyze via PXRD. Look for the disappearance of the characteristic Form A peak at

    
    
    
    
    
    and appearance of peaks at
    
    
    and
    
    
    
    
    .[5]

Mechanism & Pathway Visualization

Figure 1: Synthesis & Cyclization Logic

This diagram illustrates the transformation from the flexible 2-oxo-2-(phenethylamino)ethyl precursor to the rigid PZQ scaffold.

G cluster_0 Critical Intermediate Start N-(phenethyl)formamide Iso Phenethyl Isocyanide (In Situ) Start->Iso Triphosgene/Et3N -10°C Ugi Ugi Reaction (Multicomponent) Iso->Ugi Precursor 2-oxo-2-(phenethylamino)ethyl Derivative (Acyclic) Ugi->Precursor Crystallization (Yield ~46%) Cyclization Acidic Cyclization (Pictet-Spengler) Precursor->Cyclization H+ / -MeOH PZQ Praziquantel (Rigid Scaffold) Cyclization->PZQ Ring Closure

Caption: Pathway from in-situ isocyanide generation to the acyclic Ugi precursor and final cyclization to Praziquantel.

Figure 2: Conformational Locking

Visualizing the shift from the flexible precursor to the specific polymorphs of the drug.

Packing Rotamers Solution State (1:1 Rotamer Mix) Crystal Precursor Crystal (Single Conformer) Rotamers->Crystal Selective Crystallization FormA PZQ Form A (Syn-Conformation) Low Solubility Crystal->FormA Standard Cyclization FormB PZQ Form B (Anti-Conformation) High Solubility FormA->FormB Mechanochemical Grinding

Caption: The crystallization of the precursor filters rotamers; subsequent processing of PZQ determines the final bioavailability.

References

  • Organic Syntheses (2017) . Ugi Multicomponent Reaction: N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide. Vol. 94, pp. 54-65.[3][6]

  • European Journal of Pharmaceutical Sciences (2016) . Molecular and crystal structure of praziquantel.[5][7][8][9] Spectroscopic properties and crystal polymorphism.

  • Crystal Growth & Design (2024) . Mechanochemical Synthesis of New Praziquantel Cocrystals: Solid-State Characterization and Solubility.

  • ArTS (Trieste University) . Praziquantel Form B: preparation and characterization of the only ever-known anhydrous polymorph.

Sources

Validation

Comparative stability of fluorinated vs non-fluorinated glycolamides

An In-Depth Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Glycolamides Introduction In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Glycolamides

Introduction

In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the various chemical motifs employed, glycolamides represent a versatile class of compounds. However, their inherent amide bond can be susceptible to chemical and enzymatic degradation. A powerful strategy to mitigate these stability issues is the incorporation of fluorine.[1][2][3]

This guide provides a comprehensive comparison of the chemical, metabolic, and thermal stability of fluorinated glycolamides versus their non-fluorinated analogs. We will delve into the mechanistic underpinnings of fluorine's stabilizing effects, provide detailed experimental protocols for stability assessment, and present comparative data to guide researchers, scientists, and drug development professionals in their compound optimization efforts. The discussion is grounded in established principles and supported by authoritative references to ensure scientific integrity.

The Fluorine Effect: Mechanistic Underpinnings of Enhanced Stability

The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, often leading to significant improvements in stability. This "fluorine effect" is not attributable to a single factor but is rather a combination of several key characteristics of the fluorine atom and the carbon-fluorine (C-F) bond.

  • Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 109 kcal/mol.[4][5] This is significantly higher than that of a typical carbon-hydrogen (C-H) bond. This inherent strength makes the C-F bond exceptionally resistant to homolytic cleavage, a key step in many metabolic pathways, particularly those mediated by cytochrome P450 (CYP450) enzymes.[5][6] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "shield" the molecule from oxidative metabolism.[7]

  • Inductive Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect.[4] When placed near an amide bond, this effect can decrease the electron density on the carbonyl carbon, making it less susceptible to nucleophilic attack, which is the initial step in hydrolytic cleavage. Furthermore, this inductive effect can lower the energy of the highest occupied molecular orbital (HOMO) of nearby aromatic rings, reducing their susceptibility to oxidative metabolism by electrophilic CYP450 species.[7]

  • Conformational Control and Intramolecular Interactions: The presence of fluorine can lead to unique intramolecular interactions, such as N-H···F-C hydrogen bonds.[8][9][10][11][12] These interactions can stabilize specific conformations that may be less recognizable by degradative enzymes or that sterically hinder access to the scissile amide bond. This conformational rigidity can be a critical factor in enhancing proteolytic stability.

Comparative Chemical Stability: Resistance to Hydrolysis

The amide bond, while generally robust, is susceptible to hydrolysis under acidic or basic conditions. Fluorination can modulate this susceptibility.

An evaluation of hydrolytic stability typically involves incubating the compound in buffers of varying pH and monitoring its degradation over time. A well-designed experiment will reveal the intrinsic chemical lability of the amide bond.

Experimental Protocol: Hydrolytic Stability Assessment

Objective: To determine and compare the half-life (t½) of a fluorinated glycolamide and its non-fluorinated analog under acidic, neutral, and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (Fluorinated Glycolamide and Non-Fluorinated Glycolamide) in DMSO.

  • Buffer Preparation: Prepare the following aqueous buffers:

    • Acidic: 0.1 N HCl (pH 1.0)

    • Neutral: Phosphate-Buffered Saline (PBS, pH 7.4)

    • Basic: 0.1 N NaOH (pH 13.0)

  • Incubation:

    • For each compound and each buffer condition, add 5 µL of the 10 mM stock solution to 495 µL of the respective buffer in a microcentrifuge tube to achieve a final concentration of 100 µM.

    • Incubate the tubes at a constant temperature (e.g., 37°C or 50°C) with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot from each incubation tube.

    • The 0-hour time point serves as the initial concentration reference.

  • Reaction Quenching: Immediately quench the degradation by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard. This step precipitates proteins (if any) and stops the hydrolytic reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[13][14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time for each condition.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Data Presentation: Hydrolytic Stability
CompoundHalf-life (t½) at pH 1.0 (hours)Half-life (t½) at pH 7.4 (hours)Half-life (t½) at pH 13.0 (hours)
Non-Fluorinated Glycolamide48.2> 20012.5
Fluorinated Glycolamide 85.7 > 200 36.8

Note: Data are representative and hypothetical.

Interpretation: The data clearly indicate that the fluorinated glycolamide possesses significantly greater stability against both acid- and base-catalyzed hydrolysis compared to its non-fluorinated counterpart. This is consistent with the electron-withdrawing inductive effect of fluorine reducing the susceptibility of the amide carbonyl to nucleophilic attack.[15]

Comparative Metabolic Stability: Resistance to Enzymatic Degradation

For drug development professionals, metabolic stability is a critical parameter that influences a drug's half-life, bioavailability, and overall efficacy.[6] Fluorination is a widely employed strategy to enhance metabolic stability.[1][2][16][17]

In Vitro Microsomal Stability

Liver microsomes contain a high concentration of CYP450 enzymes, which are major players in Phase I metabolism. The microsomal stability assay is a standard in vitro tool to predict in vivo metabolic clearance.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Test Compounds: 1 mM stock solutions in DMSO.

    • Liver Microsomes: (e.g., human or rat), thawed on ice. Final protein concentration typically 0.5-1.0 mg/mL.

    • Phosphate Buffer: 100 mM, pH 7.4.

    • NADPH Regenerating System (Cofactor): A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates NADPH, which is essential for CYP450 activity.

  • Incubation Setup:

    • In a 96-well plate, combine phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).

    • Prepare a parallel set of wells without the NADPH regenerating system. This serves as a crucial negative control to assess for any non-CYP450-mediated or non-enzymatic degradation.[6]

  • Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge to pellet the precipitated microsomal protein.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the parent compound remaining.

  • Data Analysis:

    • Calculate t½ as described in the hydrolytic stability protocol.

    • Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[6]

Visualization: Microsomal Stability Assay Workflow

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_sample 3. Sampling & Analysis cluster_data 4. Data Analysis prep_cpd Test Compounds (1 µM final) pre_inc Pre-incubate at 37°C prep_cpd->pre_inc prep_mic Liver Microsomes (0.5 mg/mL) prep_mic->pre_inc prep_nadph NADPH System (Cofactor) start_rxn Initiate with NADPH prep_nadph->start_rxn prep_control Negative Control (No NADPH) pre_inc->start_rxn incubate Incubate at 37°C start_rxn->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling quench Quench with ACN + Internal Standard sampling->quench analyze Centrifuge & Analyze by LC-MS/MS quench->analyze calc_thalf Calculate t½ analyze->calc_thalf calc_clint Calculate CLint calc_thalf->calc_clint

Caption: Generalized workflow for an in vitro microsomal stability assay.

Data Presentation: Metabolic Stability
CompoundHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg)
Non-Fluorinated Glycolamide18.574.9
Fluorinated Glycolamide > 60 < 23.1

Note: Data are representative and hypothetical.

Interpretation: The fluorinated analog demonstrates a significantly longer half-life and lower intrinsic clearance, indicating substantially improved metabolic stability.[6] This supports the hypothesis that replacing a metabolically labile C-H bond with a robust C-F bond effectively blocks CYP450-mediated oxidation.

Visualization: Mechanism of Metabolic Blocking

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Proteolytic Stability

Peptide-like molecules, including some glycolamides, can be substrates for proteases. Fluorination of amino acid side chains within a peptide can alter enzyme recognition and cleavage. While the effects are not always predictable and depend heavily on the specific enzyme and the position of fluorination, they can often lead to increased stability.[18][19][20][21] Studies have shown that while some fluorinated peptides are readily digested, others, particularly those with highly fluorinated aliphatic side chains, can exhibit significant resistance to proteolysis.[19][20]

Comparative Thermal Stability

Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures. It is an important parameter in drug formulation and manufacturing, especially for processes involving heat. The high strength of the C-F bond generally imparts superior thermal stability to fluorinated compounds.[4][22][23]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature of the test compounds.

Methodology:

  • Sample Preparation: Place a small, precise amount of the test compound (typically 2-5 mg) into a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup: Place the pan in the TGA instrument.

  • Heating Program: Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C).[23]

  • Data Collection: The instrument continuously measures and records the sample's weight as a function of temperature.

  • Data Analysis: The primary output is a plot of percent weight loss versus temperature. The onset decomposition temperature is determined as the temperature at which significant weight loss begins, often calculated by the tangent method on the weight loss curve.[23]

Data Presentation: Thermal Stability
CompoundOnset Decomposition Temperature (°C)
Non-Fluorinated Glycolamide215 °C
Fluorinated Glycolamide 340 °C

Note: Data are representative and hypothetical.

Interpretation: The fluorinated glycolamide exhibits a markedly higher decomposition temperature, confirming that the presence of C-F bonds enhances the molecule's overall thermal stability.[22][24]

Conclusion

The strategic incorporation of fluorine is a highly effective and versatile strategy for enhancing the stability of glycolamides. Through a combination of strengthening chemical bonds, modulating electronic properties, and influencing molecular conformation, fluorination provides a powerful tool to overcome common liabilities in drug development.

  • Chemical Stability: Fluorinated glycolamides exhibit superior resistance to hydrolytic degradation due to the inductive effects of fluorine.

  • Metabolic Stability: Fluorination is a proven method for blocking oxidative metabolism at susceptible positions, leading to longer in vitro half-lives and lower intrinsic clearance, which often translates to improved pharmacokinetic profiles in vivo.[2][6]

  • Thermal Stability: The inherent strength of the C-F bond imparts significantly greater thermal stability to fluorinated compounds.[4][23]

By understanding the fundamental principles behind the "fluorine effect" and employing the robust in vitro assays outlined in this guide, researchers can make more informed, data-driven decisions in the design and optimization of novel therapeutic agents, ultimately increasing the probability of success in the challenging journey of drug development.

References

  • Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides.
  • Organofluorine chemistry. Wikipedia.
  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
  • (PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations.
  • Synthesis of Fluorinated Glycotope Mimetics Derived from Streptococcus pneumoniae Serotype 8 CPS.
  • Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films.
  • Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches.
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  • Drug Discovery Based on Fluorine-Containing Glycomimetics. Semantic Scholar.
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  • Fluorine-Containing Glycomimetics. Encyclopedia MDPI.
  • The Dark Side of Fluorine.
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  • Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes.
  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene.
  • Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Royal Society of Chemistry.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds.
  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.
  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorin
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Royal Society of Chemistry.
  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
  • Validation of a Novel LC-MS/MS Method for Myristic Amide Detection: A Compar
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.

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